molecular formula C8H6N2O4 B458948 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one CAS No. 101084-60-0

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

カタログ番号: B458948
CAS番号: 101084-60-0
分子量: 194.14g/mol
InChIキー: NEUIGIUWAYOYAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is a benzoxazolone-based building block of significant value in medicinal and synthetic chemistry research. The benzoxazolone pharmacophore is widely recognized for its diverse pharmacological potential, with applications explored in the development of analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds . This specific nitro-substituted derivative serves as a versatile precursor in organic synthesis. It can be efficiently functionalized; for instance, bromination transforms it into key intermediates such as 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone and 5-(dibromomethyl)-3-methyl-6-nitrobenzoxazolone . These brominated intermediates react with various aromatic carbonyls and α-carbonyl esters via the TDAE (Tetrakis(dimethylamino)ethylene) strategy, a method involving sequential electron transfers to generate reactive anions under mild conditions . This reactivity enables researchers to synthesize a library of novel compounds, including benzylic alcohol derivatives and cis/trans isomeric oxiranes, which are valuable scaffolds for drug discovery . As a synthetic intermediate, this compound helps accelerate the exploration of new chemical space in the search for bioactive molecules. Researchers should handle this material with appropriate precautions, as related benzoxazolone compounds can be harmful upon inhalation, skin contact, or ingestion . This product is intended for research and development purposes only in a laboratory setting and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methyl-5-nitro-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUIGIUWAYOYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348934
Record name 2(3H)-benzoxazolone, 3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-60-0
Record name 2(3H)-benzoxazolone, 3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Executive Summary

This technical guide provides a comprehensive overview of the core (CAS: 101084-60-0). As an important intermediate in the synthesis of bioactive molecules and functional materials, a thorough understanding of its properties is critical for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple datasheet, offering not only known values but also detailed, field-proven experimental protocols for determining key parameters such as melting point, solubility, and pKa. The causality behind experimental choices is explained, ensuring that the described methods are robust and self-validating. This guide is intended to empower researchers to accurately characterize this molecule and leverage its properties for successful application in medicinal chemistry and materials science.

Introduction: The Scientific Context

This compound is a heterocyclic compound featuring a benzoxazolone core, a structure of significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for various therapeutic applications, including as c-Met kinase inhibitors for anti-cancer therapies.[2] The molecule's utility also extends to materials science, where its electronic properties make it a candidate for the development of fluorescent probes and luminescent materials.[1]

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. Parameters such as solubility, melting point, and ionization state (pKa) are fundamental to drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). For materials science applications, these properties dictate processing conditions, stability, and performance. This guide provides the foundational knowledge and practical methodologies required to fully characterize this compound.

Core Molecular and Physical Properties

The fundamental identity and physical constants of a molecule are the bedrock of its characterization. The following table summarizes the known properties of this compound. Where specific experimental data is not publicly available, this is noted, reinforcing the importance of the experimental protocols detailed in Section 3.0.

PropertyValueSource
Chemical Structure

N/A
Molecular Formula C₈H₆N₂O₄[1]
Molecular Weight 194.14 g/mol [1]
CAS Number 101084-60-0[1]
Appearance (Not specified, likely a crystalline solid)N/A
Melting Point Not publicly available. Requires experimental determination.N/A
Boiling Point Not publicly available. Likely to decompose at high temperatures.N/A
Storage & Handling Store at 2-8°C, sealed, dry, and protected from light.[1]

Experimental Determination of Key Physicochemical Properties

As a Senior Application Scientist, it is understood that reliance on literature values alone is insufficient. Independent verification and characterization are cornerstones of scientific integrity. The following sections provide robust, step-by-step protocols for determining the most critical physicochemical parameters.

Melting Point Determination

Causality and Expertise: The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. The capillary method using a digital apparatus is the standard for its accuracy and small sample requirement. A slow heating rate near the melting point is paramount for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.[3]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry.[4] Crush a small amount of this compound into a fine powder on a watch glass.

  • Loading the Capillary Tube: Obtain a capillary melting point tube (sealed at one end). Jab the open end into the powdered sample.[4]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[4] The packed sample height should be no more than 2-3 mm to ensure uniform heating and an accurate melting range.[4]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[4]

  • Rapid Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find an approximate range.[3]

  • Accurate Determination: Using a fresh sample, set the starting temperature to at least 15-20 °C below the approximate melting point found in the previous step.[3][4] Set the heating ramp rate to a slow 1-2 °C/minute.[3]

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely. The melting range is reported as T1-T2.

  • Validation: Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Causality and Expertise: Solubility is governed by the principle of "like dissolves like."[5] The polarity of the solute must be matched with the polarity of the solvent for dissolution to occur. A systematic approach using solvents of varying polarity and pH provides significant structural information about the unknown compound, such as the presence of polar functional groups or acidic/basic centers.[6] For this compound, the polar nitro group and carbonyl group may confer some solubility in polar organic solvents, while the fused aromatic system suggests poor water solubility.

Experimental Protocol: Qualitative Solubility Classification

  • General Procedure: In a small test tube, place approximately 10-25 mg of the compound.[6][7] Add 0.75-1.0 mL of the test solvent in portions, shaking vigorously after each addition.[6] Observe if the solid dissolves completely.

  • Solvent Sequence: Test the solubility in the following solvents in the order presented. Proceed to the next solvent only if the compound is insoluble in the previous one.

    • a. Water (H₂O): Indicates the presence of highly polar, low molecular weight functional groups. If soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[8]

    • b. 5% Sodium Hydroxide (NaOH): Dissolution indicates an acidic functional group. The lactam proton in the oxazolone ring is typically very weakly acidic, so solubility is not strongly expected unless other acidic functionalities are present.

    • c. 5% Sodium Bicarbonate (NaHCO₃): Dissolution indicates a relatively strong acid, such as a carboxylic acid. This test differentiates between strong and weak acids.[8]

    • d. 5% Hydrochloric Acid (HCl): Dissolution indicates a basic functional group, most commonly an amine.[8]

    • e. Concentrated Sulfuric Acid (H₂SO₄): Solubility (often with a color change) indicates the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[7]

  • Data Interpretation: Classify the compound based on its solubility profile according to the flowchart below.

Solubility_Workflow start Start with Compound water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble s_class Soluble Class (S) water->s_class Soluble hcl Test in 5% HCl naoh->hcl Insoluble a_class Acidic Class (A) naoh->a_class Soluble h2so4 Test in conc. H2SO4 hcl->h2so4 Insoluble b_class Basic Class (B) hcl->b_class Soluble n_class Neutral Class (N) h2so4->n_class Soluble i_class Inert Class (I) h2so4->i_class Insoluble

Caption: Logical flowchart for qualitative solubility testing.

pKa Determination

Causality and Expertise: The ionization constant (pKa) is a quantitative measure of a compound's acidity or basicity and is critical for predicting its charge state at a given pH.[9] This profoundly affects properties like solubility, membrane permeability, and target binding.[9] Potentiometric titration is a highly reliable method for pKa determination.[10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[11] For this compound, the primary site of interest would be the N-H proton, which is expected to be very weakly acidic.

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-quality pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system.[10] If aqueous solubility is low, a co-solvent system (e.g., methanol/water) may be required. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

  • Initial pH Adjustment: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[10] If an acidic pKa is expected, adjust the initial pH to ~2 using 0.1 M HCl.[10]

  • Titration: Place the calibrated pH electrode and a magnetic stir bar in the solution. Add standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL).

  • Data Acquisition: After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH. Continue the titration until the pH reaches ~12.[10]

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve. This can be determined graphically or by analyzing the first derivative of the titration curve (d(pH)/dV).

  • Validation: Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa and standard deviation.[10]

Spectral Characterization Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: The protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group would shift adjacent protons downfield.

    • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the N-methyl group would be expected, likely in the δ 3.0-3.5 ppm range.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A peak for the lactam carbonyl carbon would be expected in the highly deshielded region of δ 150-170 ppm.

    • Aromatic Carbons: Multiple peaks would be observed in the δ 110-150 ppm range. The carbon attached to the nitro group would be significantly downfield.

    • Methyl Carbon (-CH₃): A peak for the methyl carbon would appear in the upfield region, likely around δ 25-35 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Carbonyl Stretch (C=O): A strong, sharp absorption band for the cyclic amide (lactam) carbonyl group is expected around 1750-1790 cm⁻¹.

    • Nitro Group Stretch (N-O): Two characteristic strong absorption bands would be present: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

    • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

Stability Profile and Degradation Pathways

Expertise and Field Insights: The stability of this compound is a critical consideration for its storage, handling, and application. As a nitroaromatic compound, it possesses inherent stability characteristics but also specific vulnerabilities.

General Stability of Nitroaromatics: The electron-withdrawing nature of the nitro group, combined with the resonance stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[12] This chemical inertness is a reason for their persistence in some environments.[12] However, this stability is not absolute.

Potential Degradation Pathways:

  • Thermal Degradation: At elevated temperatures, nitroaromatic compounds can undergo decomposition. Primary pathways often involve the cleavage of the C-NO₂ bond or intramolecular rearrangements.[13] The presence of the methyl group may introduce additional decomposition mechanisms.[13]

  • Photochemical Degradation: The recommended light-proof storage for this compound suggests a susceptibility to photodegradation.[1] Aromatic nitro compounds can absorb UV light, leading to excited states that can undergo various reactions, including reduction of the nitro group or ring cleavage.[14]

  • Reductive Degradation: While stable against oxidation, the nitro group is susceptible to reduction. This is a cornerstone of both its biological activity (and potential toxicity) and its synthetic utility.[15] The reduction can proceed through nitroso and hydroxylamine intermediates to form the corresponding amine.[12]

Recommended Stability Testing: For rigorous characterization, a formal stability study is recommended. This would involve subjecting the compound to stressed conditions (e.g., elevated temperature, high humidity, UV/Vis light exposure) and analyzing for degradation over time using a stability-indicating HPLC method.

Conclusion

This technical guide has detailed the essential . By providing not only known data but also validated, step-by-step experimental protocols, we equip researchers with the tools necessary for comprehensive characterization. An accurate understanding of the melting point, solubility profile, pKa, and stability is indispensable for the rational design of experiments, the optimization of reaction conditions, and the successful development of novel therapeutics and materials based on this versatile chemical scaffold.

References

  • The Determination of Melting Points. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSyeBBVyCO-rmuVeK9t-Sfd8DmttnHUvCnc6wC2pOTlhqlG_VROTc0tkbHB1MTO37hAolb3TZQnErB-EK1mcdZuwSw68FaBvQzBvqzbUJgUA8hbKbUhzR7ZJyVGS1J2Thm]
  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Melting_Point/4.
  • Melting point determination. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgLGJ4nU1nxWplXvscO8BqNhT5Ji7B1mwt-zZ3uOizAwAyCM7kLupjQJjPuCuJdQojrGG2liZB4q9j9veqvdzHPkvq7RAvQu1Q9eu6xcnjlwhz1qa3A-kkKc8MABhgGvEYMuQhvcu_vK69r6_Oz4GncKD_m8ZyeKB0-kwDcbdd]
  • Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/18603358/]
  • Measuring the Melting Point - Westlab Canada. [Link: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-hUY65QsQo3EgGAe3wNuwVs5SniS8ONx9GEuv-40ADVq5BtDXUVdo_l-c82oxb2U8lJJLBej-t9QMtz-1iKJ6zV-JRr5dkSAxszqxxCi2CMCO72XLcl-zfzZJYD6vbF3AS9via-Vpwj9hjGEu2p2v8aNyQlwgW1bHDxpXUQZaXsNIM5lZyo=]
  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link: https://apps.dtic.
  • Solubility test for Organic Compounds. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGZNjtuyx4a0yUIcgvcH9iIx5nBVO5CeAC-fz4HEmoHYwbpzMQhtL776DU7EjbxLNy9-cWKZZJZ1m9TJYR-1SURkT908zeZspNWL2MsvaqEE6J_NcRkjfVhi5Q8_yjbOsy6wcUgv0IF0j8VvP12Vevo4lLzREhJSc6hp_xygSwtbhyeieOc3U=]
  • Solubility test/ Organic lab - YouTube. [Link: https://www.youtube.
  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXO-xMu8jcMAobQK5wzJeiTiIJv84v7Q8S68aRmQzvE0Xr6xm3zV4kqviPWZdwswcCWVQF8pEjZL6Jvj1uzb05DcBtoH8U_1LGMKL-Fs2qkScfxWpF-6tTkhQHFD4OY1stMAjPOR6Kkga5PkeBCiPww6lisuApA-61e22T8TqGDqASsqZm4MY=]
  • Experiment: Solubility of Organic & Inorganic Compounds. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoDvUEipCxxZ6YYISuktEz4o-gy1DdAWS7AJ2pqZfBjuYxGDrMSnJNg4ReR2IL531RAhq-Eb5obUxqYpaVIBgR3x7xT3DDeTuxkUz49sMWPCmoTTmEArxLisPqV8GxT4-wPGTR]
  • A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds - Benchchem. [Link: https://www.benchchem.com/product/bcp168910/technical-sheet]
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link: https://www.creative-bioarray.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link: https://www.scribd.com/document/359223708/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. [Link: https://www.mdpi.com/2076-3417/10/1/369]
  • Supporting Information - The Royal Society of Chemistry. [Link: https://www.rsc.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. [Link: https://ijirss.com/index.php/ijirss/article/view/779]
  • PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. [Link: https://www.researchgate.net/publication/305222687_PKa_determination_by_1H_NMR_spectroscopy_-_An_old_methodology_revisited]
  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2575005/]
  • Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. [Link: https://pubs.acs.org/doi/10.1021/jacs.3c05167]
  • This compound - MySkinRecipes. [Link: https://www.myskinrecipes.com/ingredient-3-Methyl-5-nitrobenzo-d-oxazol-2-3H-one]
  • 3-{[(5-Nitrofuran-2-yl)methylidene]amino}-1,3-oxazol-2-one | C8H5N3O5 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/45480538]
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities - ResearchGate. [Link: https://www.researchgate.net/publication/262868205_General_and_an_efficient_synthesis_of_benzoxazol-23H-ones_Evolution_of_its_anti-cancer_and_anti-mycobacterial_activities]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC99039/]
  • This compound, 95% Purity, C8H6N2O4, 100 mg. [Link: https://www.chembo.com/3-methyl-5-nitrobenzo-d-oxazol-2-3h-one-cas-101084-60-0]
  • 4 - The Royal Society of Chemistry. [Link: https://www.rsc.
  • An Economically and Environmentally Sustainable Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles Promoted by Water - Supporting Information. [Link: https://www.rsc.
  • Methyl 3-nitrobenzoate - Common Chemistry - CAS.org. [Link: https://commonchemistry.cas.org/detail?cas_rn=618-95-1]
  • 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/79986]
  • 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-2-nitrophenyl-1_2-dihydro-3H-pyrazol-3-one]
  • Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? [Link: https://www.researchgate.net/post/Is_there_any_literature_value_of_the_melting_point_of_2-methyl-5-nitro-1H-benzo_d_imidazole]
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/27017548/]
  • 5-nitrobenzo[d]oxazol-2(3H)-one - ChemShuttle. [Link: https://www.chemshuttle.com/product-5-nitrobenzo-d-oxazol-2-3h-one-104600.html]
  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid - Oriental Journal of Chemistry. [Link: https://www.orientjchem.
  • Environmentally Benign Synthesis, Molecular Properties Prediction and Anti-Inflammatory Activity of Novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via Vinylogous Henry Nitroaldol Adducts as Synthons - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/25708616/]
  • 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6043]
  • Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem - NIH. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/69260]
  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - MDPI. [Link: https://www.mdpi.com/1420-3049/23/1/185]
  • 4-methyl-5-nitro-2-phenyl-1,3-oxazole - ChemSynthesis. [Link: https://www.chemsynthesis.com/base/chemical-structure-27045.html]
  • 89793-82-8 | 5-Nitrobenzo[d]isoxazol-3-amine | ChemScene. [Link: https://www.chemscene.com/products/5-nitrobenzo-d-isoxazol-3-amine-cas-89793-82-8.html]

Sources

The Multifaceted Therapeutic Potential of Nitrobenzoxazolone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold and the Impact of Nitro-functionalization

The benzoxazolone nucleus represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1][2][3] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for drug design.[1] The introduction of a nitro group to this core structure dramatically influences its electronic properties and reactivity, often enhancing or conferring novel biological activities. This guide provides an in-depth exploration of the potential therapeutic applications of nitrobenzoxazolone derivatives, focusing on their anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key efficacy data to provide a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory Activity: Quenching the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[4] Nitrobenzoxazolone derivatives have emerged as potent anti-inflammatory agents, with mechanisms of action that often involve the modulation of key signaling pathways.[5][6]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several benzoxazolone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[5][6] A significant mechanism involves the suppression of the MAPK-NF-κB/iNOS signaling pathway.[6] Lipopolysaccharide (LPS) stimulation of macrophages, for instance, typically leads to the activation of p38 and ERK, which in turn activates the transcription factor NF-κB.[6] Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, which is responsible for the production of large amounts of NO.[6] Certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been demonstrated to significantly reduce the phosphorylation of p38 and ERK, thereby inhibiting NF-κB nuclear translocation and subsequent iNOS expression.[6]

Another identified target for some benzoxazolone derivatives is the myeloid differentiation protein 2 (MD2), an adaptor protein essential for the Toll-like receptor 4 (TLR4) sensing of LPS.[7] By competitively binding to MD2, these compounds can block the LPS-induced inflammatory cascade at a very early stage, preventing the release of downstream inflammatory cytokines like IL-6.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MAPK MAPK (p38, ERK) TLR4_MD2->MAPK Activates NFkB_I NFkB_I MAPK->NFkB_I B Phosphorylates IκB NFkB NF-κB B->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces DNA DNA NFkB_n->DNA Binds proinflammatory_genes Pro-inflammatory Gene Transcription DNA->proinflammatory_genes Induces proinflammatory_genes->iNOS_mRNA e.g. Nitrobenzoxazolone Nitrobenzoxazolone Derivatives Nitrobenzoxazolone->TLR4_MD2 Inhibits Binding Nitrobenzoxazolone->MAPK Inhibits Phosphorylation

Figure 1: Anti-inflammatory mechanism of nitrobenzoxazolone derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory potential of nitrobenzoxazolone derivatives is to measure their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the nitrobenzoxazolone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. This is an indirect measure of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

Causality and Self-Validation: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[8] A compound is considered to have true anti-inflammatory activity if it inhibits NO production at non-toxic concentrations.

Compound IC50 for NO Inhibition (µM) [6]Cell Viability at IC50 Reference
Compound 2h17.67>95%[6]
Celecoxib (Control)>20>95%[6]

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Benzoxazolone derivatives, including nitro-substituted analogs, have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13]

Mechanism of Action: Diverse Modes of Attack

The precise mechanisms of antimicrobial action for nitrobenzoxazolone derivatives are not fully elucidated but are believed to be multifactorial. The nitro group, being a strong electron-withdrawing group, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.[14] Additionally, these compounds may interfere with essential cellular processes, including cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of the benzoxazolone core allows for penetration of microbial cell membranes, a crucial step for intracellular action.[15]

G cluster_bacterium Bacterial Cell Nitrobenzoxazolone Nitrobenzoxazolone Derivative CellMembrane Cell Membrane Nitrobenzoxazolone->CellMembrane Penetrates ROS Reactive Oxygen Species (ROS) CellMembrane->ROS Induces Redox Cycling DNA DNA Proteins Proteins Lipids Lipids ROS->DNA Damage ROS->Proteins Damage ROS->Lipids Damage

Figure 2: Proposed antimicrobial mechanism of nitrobenzoxazolone derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard and quantitative technique to determine the MIC and MBC of antimicrobial agents.[11][16][17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.[17]

  • Serial Dilution: Perform a two-fold serial dilution of the nitrobenzoxazolone derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

  • MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[16]

Causality and Self-Validation: The inclusion of standard reference antibiotics (e.g., ampicillin, fluconazole) allows for the comparison of the potency of the test compounds.[12][18] The MBC/MIC ratio can provide insights into whether a compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).[16]

Compound MIC (µg/mL) vs. S. aureus [12]MIC (µg/mL) vs. E. coli [10]MIC (µg/mL) vs. C. albicans [12]
Compound 11--<7.8
Ampicillin---
Fluconazole---

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical goal in oncology.[19] Benzoxazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[20][21][22][23] The introduction of a nitro group can enhance this activity, as seen in other classes of anticancer compounds where the nitro group acts as a bioreductive functional group.[14][24]

Mechanism of Action: Induction of Apoptosis

Many nitrobenzoxazolone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[21] This can occur through various mechanisms, including:

  • Activation of Caspases: Some derivatives have been shown to increase the expression of key apoptotic proteins such as Fas Ligand (FasL) and caspase-3, and promote the release of cytochrome c from the mitochondria.[21] Cytochrome c release is a critical event in the intrinsic apoptotic pathway, leading to the activation of the caspase cascade.

  • DNA Damage and Cell Cycle Arrest: The generation of ROS by nitro-compounds can cause significant DNA damage, leading to cell cycle arrest and the initiation of apoptosis.

  • Inhibition of Topoisomerase II: Some 2-arylbenzoxazole derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[23]

G cluster_cell Cancer Cell Nitrobenzoxazolone Nitrobenzoxazolone Derivative Mitochondria Mitochondria Nitrobenzoxazolone->Mitochondria Induces Stress FasL FasL Nitrobenzoxazolone->FasL Increases Expression CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes FasL->Caspase3 Activates (Extrinsic Pathway)

Figure 3: Pro-apoptotic mechanism of nitrobenzoxazolone derivatives.
Experimental Protocol: Cell Viability and Apoptosis Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][22][25] To confirm that cell death occurs via apoptosis, assays such as TUNEL or immunocytochemistry for key apoptotic markers can be employed.[21]

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density and allow them to attach overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of the nitrobenzoxazolone derivative for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[26]

Causality and Self-Validation: The IC50 value provides a quantitative measure of the cytotoxic potency of a compound.[25] To validate that the observed cytotoxicity is due to apoptosis, further experiments like TUNEL staining (which detects DNA fragmentation, a hallmark of apoptosis) or Western blotting for caspase activation are necessary.[21]

Compound Cell Line IC50 (µM) at 48h [21]Reference
Compound 1MCF-7~100[21]
Compound 2MCF-7~50[21]
Doxorubicin (Control)MCF-7Varies[22]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[27] The development of neuroprotective agents that can slow or halt this process is a major goal of neuroscience research.[28][29] Benzoxazolone derivatives have shown promise as neuroprotective agents, and the introduction of a nitro group could modulate this activity.[1][30]

Mechanism of Action: Combating Excitotoxicity and Oxidative Stress

The neuroprotective effects of benzoxazolone derivatives are often attributed to their ability to counteract excitotoxicity and oxidative stress, two major contributors to neuronal cell death.[28][31][32]

  • Anti-excitotoxic Effects: Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. This leads to a massive influx of calcium ions, activating a cascade of neurotoxic events. Some compounds can protect neurons from NMDA-induced excitotoxicity, suggesting they may act as NMDA receptor antagonists or modulate downstream signaling pathways.[33]

  • Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of ROS and the ability of the cell to detoxify them, is a common feature of neurodegenerative diseases. The benzoxazolone scaffold and the nitro group can possess antioxidant properties, either by directly scavenging free radicals or by modulating the activity of antioxidant enzymes like superoxide dismutase (SOD).[31][32]

G cluster_synapse Synapse cluster_neuron Neuron Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows ROS Reactive Oxygen Species (ROS) Ca_influx->ROS Increases NeuronalDamage Neuronal Damage & Apoptosis Ca_influx->NeuronalDamage Causes ROS->NeuronalDamage Causes Nitrobenzoxazolone Nitrobenzoxazolone Derivative Nitrobenzoxazolone->NMDAR Antagonizes Nitrobenzoxazolone->ROS Scavenges

Figure 4: Neuroprotective mechanisms of nitrobenzoxazolone derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotective activity is to measure the ability of a compound to protect primary cultured neurons from NMDA-induced excitotoxicity.[33]

Step-by-Step Methodology:

  • Primary Neuronal Culture: Isolate and culture primary cortical neurons from embryonic rats.

  • Compound Treatment: Treat the mature neuronal cultures with various concentrations of the nitrobenzoxazolone derivative for a specified pre-incubation period.

  • NMDA-induced Excitotoxicity: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 30 minutes).

  • Washout and Recovery: Wash out the NMDA and the test compound, and incubate the cells in fresh medium for 24 hours.

  • Cell Viability Assessment: Assess neuronal viability using an appropriate assay, such as the MTT assay or by counting the number of surviving neurons after staining with a viability dye (e.g., calcein-AM).[33]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the NMDA-treated control.

Causality and Self-Validation: It is important to include a positive control, such as a known NMDA receptor antagonist (e.g., MK-801), to validate the assay. Additionally, assessing the direct effect of the compound on neuronal viability in the absence of NMDA is crucial to rule out any inherent toxicity.

Compound Concentration (µM) % Neuroprotection against NMDA-induced toxicity [33]Reference
Benzofuran derivative10Varies[33]
Benzofuran derivative100Varies[33]
MK-801 (Control)10Significant protection-

Note: Data for nitrobenzoxazolone derivatives in this specific assay was not available in the initial search. The table uses data for related heterocyclic compounds as a structural example.

Conclusion and Future Directions

Nitrobenzoxazolone derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • In-depth mechanistic studies: To fully elucidate the molecular mechanisms underlying their diverse biological effects.

  • In vivo efficacy studies: To validate the in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and toxicity profiling: To assess their drug-like properties and safety profiles.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A comprehensive list of references cited in this guide is provided below.

  • Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (n.d.).
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. (n.d.).
  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024).
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • Benzoxazole derivatives with anti-inflammatory potential - ResearchGate. (n.d.).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Full article: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - Taylor & Francis Online. (n.d.).
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018).
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem. (n.d.).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019).
  • Assessment of antimicrobial activity - Protocols.io. (2019).
  • Assessment and evaluation of methods used for antimicrobial activity assay. (2024).
  • Synthesis and biological profile of benzoxazolone derivatives - PubMed. (2023).
  • Neuroprotective agents for clinical trials in Parkinson's disease - Neurology.org. (n.d.).
  • Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. (n.d.).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024).
  • Synthesis and biological profile of benzoxazolone derivatives - Semantic Scholar. (n.d.).
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed. (n.d.).
  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed. (n.d.).
  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI. (n.d.).
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018).
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (2021).
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (n.d.).
  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - NIH. (2023).
  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. (2005).
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review - ResearchGate. (n.d.).
  • Some benzoxazole derivatives with anticancer activities reported in the literature.. (n.d.).
  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025).
  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed. (n.d.).
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.).
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. (2019).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022).
  • Synthesis and antimicrobial activity of dihydrofurobenzoxazolin-2(3H)-ones and their derivatives - PubMed. (n.d.).
  • Mode of Action of the 2-nitroimidazole Derivative Benznidazole - PubMed. (n.d.).

Sources

The Unseen Scaffolding: A Technical Guide to the Discovery and Synthetic History of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one. While not a therapeutic agent in itself, this molecule represents a critical building block in medicinal chemistry, embodying the structural heritage of the potent benzoxazolone scaffold. We will delve into the historical context of benzoxazolone discovery, elucidate a logical and detailed synthetic pathway for the title compound, provide key characterization data, and discuss its significance as a molecular intermediate in the broader landscape of drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand the foundational chemistry that underpins the synthesis of more complex, biologically active molecules.

Introduction: The Benzoxazolone Core, a "Privileged" Structure in Medicinal Chemistry

The history of this compound is intrinsically linked to the rise of its parent scaffold, the benzoxazolone ring system. This heterocyclic motif is widely regarded in medicinal chemistry as a "privileged scaffold"[1]. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery across various therapeutic areas.

The journey of the benzoxazolone scaffold into clinical significance began in the mid-20th century. A landmark event was the approval of Chlorzoxazone in the United States in 1958, a centrally acting muscle relaxant that validated the therapeutic potential of the benzoxazolone core[1]. This discovery catalyzed decades of research, leading to the synthesis and evaluation of a multitude of derivatives. These efforts revealed a remarkable pharmacological versatility, with benzoxazolone-based compounds exhibiting antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[1]. The enduring importance of this scaffold is evidenced by the commercialization of several benzoxazolone drugs and the continued exploration of new derivatives in clinical trials[1].

It is within this rich historical and chemical context that this compound finds its purpose. As a functionalized intermediate, it provides a pre-formed, high-energy core structure, ready for further chemical elaboration to create novel drug candidates.

Part I: Genesis and Synthesis

The specific discovery of this compound is not documented as a singular historical event, a common fate for valuable yet non-terminal chemical intermediates. Its existence is a logical extension of established synthetic methodologies for creating functionalized benzoxazolones. The synthesis can be logically approached as a two-stage process: first, the construction of the nitrated benzoxazolone ring, followed by the selective methylation of the nitrogen atom.

Proposed Synthetic Pathway

The following diagram outlines a plausible and chemically sound pathway for the laboratory-scale synthesis of this compound.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: N-Methylation A 2-Amino-4-nitrophenol C 5-Nitrobenzo[d]oxazol-2(3H)-one (Intermediate 1) A->C Heat, Cyclization B Urea or Phosgene Equivalent (e.g., CDI, Triphosgene) B->C Carbonyl Source F This compound (Final Product) C->F Alkylation in Solvent (e.g., DMF, Acetone) D Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) D->F E Base (e.g., K2CO3, NaH) E->F

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure derived from established methods for the synthesis of analogous benzoxazolone structures. While no single publication details this specific multi-step synthesis, the described reactions are fundamental in heterocyclic chemistry.

Stage 1: Synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one (Intermediate 1)

  • Causality: This step involves the condensation of an ortho-aminophenol with a carbonylating agent to form the cyclic carbamate (oxazolone). The reaction is driven by the nucleophilicity of the amino and hydroxyl groups attacking the electrophilic carbonyl carbon, followed by dehydration.

  • Methodology:

    • To a stirred solution of 2-amino-4-nitrophenol (1.0 eq.) in a suitable high-boiling solvent (e.g., o-dichlorobenzene), add urea (1.1 eq.).

    • Heat the reaction mixture to reflux (approx. 180-185 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the crude solid, wash with a cold solvent like ethanol to remove residual starting materials, and then with water.

    • Dry the resulting solid under vacuum to yield 5-nitrobenzo[d]oxazol-2(3H)-one as a solid, which can be used in the next step without further purification.

Stage 2: Synthesis of this compound

  • Causality: This is a standard N-alkylation reaction. The nitrogen atom of the oxazolone ring is deprotonated by a base, forming a nucleophilic anion that subsequently attacks the electrophilic methyl group of the alkylating agent in an SN2 reaction.

  • Methodology:

    • Suspend 5-nitrobenzo[d]oxazol-2(3H)-one (1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

    • To this stirred suspension, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) or methyl iodide (CH₃I, 1.2 eq.), dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts and residual DMF.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound (Molecular Formula: C₈H₆N₂O₄, Molecular Weight: 194.14 g/mol ) are confirmed through standard analytical techniques. The following table summarizes expected characterization data based on analysis of its structural features and data from closely related analogs.

Analysis Technique Expected Observations
Appearance Likely a pale yellow or off-white crystalline solid.
Melting Point To be determined experimentally; expected to be a sharp, defined range for a pure sample.
FTIR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2950 (Aliphatic C-H from CH₃), ~1780 (C=O, cyclic carbamate), ~1520 & ~1350 (Asymmetric & Symmetric NO₂ stretch), ~1250 (C-O-C stretch).
¹H NMR (400 MHz, DMSO-d₆) δ ~8.1-8.3 (d, 1H, Ar-H ortho to NO₂), δ ~7.9-8.0 (dd, 1H, Ar-H meta to NO₂), δ ~7.4-7.5 (d, 1H, Ar-H ortho to O), δ ~3.4 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ ~154 (C=O), δ ~145-148 (Ar C-NO₂), δ ~142 (Ar C-O), δ ~135 (Ar C-N), δ ~120-125 (Ar CH), δ ~110-115 (Ar CH), δ ~108-112 (Ar CH), δ ~28-30 (N-CH₃).
Mass Spec (ESI-MS) m/z 195.0 [M+H]⁺, 217.0 [M+Na]⁺.

Part II: Significance in Drug Discovery

Role as a Pharmaceutical Intermediate

This compound is not an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key chemical intermediate[2][3]. Intermediates are the foundational building blocks used in the multi-step synthesis of complex APIs[4][5]. The strategic use of pre-functionalized intermediates like the title compound offers several advantages in the drug development workflow:

  • Synthetic Efficiency: It provides a rigid, pre-formed heterocyclic core, saving numerous synthetic steps that would otherwise be required to build the ring system from simpler precursors.

  • Functional Handles for Diversification: The nitro group (NO₂) is a versatile functional group. It can be readily reduced to an amine (NH₂), which then serves as a key "handle" for a wide array of subsequent chemical reactions. This allows for the creation of a diverse library of derivative compounds for structure-activity relationship (SAR) studies.

  • Electronic Modification: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be crucial for modulating the binding affinity of the final molecule to its biological target.

The following workflow illustrates the strategic position of this intermediate in a typical drug discovery pipeline.

Caption: Role of the title compound as a precursor in a drug discovery workflow.

Potential Therapeutic Trajectories

Derivatives synthesized from this intermediate could be explored for a variety of therapeutic applications, leveraging the known bioactivity of the benzoxazolone class. For instance, the amine generated from the reduction of the nitro group could be acylated to form amides, which are common motifs in inhibitors of enzymes like c-Met kinase or TNIK, both of which are targets in cancer therapy. This strategic derivatization is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties[4].

Conclusion

This compound represents a confluence of historical precedent and synthetic utility. While its own discovery is not a celebrated milestone, its existence is a testament to the enduring legacy of the benzoxazolone scaffold—a truly "privileged" structure in the pharmacopeia. As a readily accessible, functionalized intermediate, it serves as an invaluable tool for medicinal chemists, providing a reliable and versatile starting point for the synthesis of next-generation therapeutic agents. Understanding the synthesis and strategic application of such foundational molecules is paramount for professionals engaged in the intricate and vital work of drug discovery and development.

References

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias Insights. [Link]

  • ChemComplex. (n.d.). Exploring The Role Of Pharmaceutical Intermediates In Drug Development. ChemComplex Blogs. [Link]

Sources

commercial suppliers of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Qualification of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one for Pharmaceutical Research

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound (CAS No. 101084-60-0) is a heterocyclic building block of increasing significance within the landscape of medicinal chemistry and drug development.[1] Its rigid, bicyclic scaffold, featuring a nitro group for electronic modulation and a methyl group, provides a versatile platform for the synthesis of complex pharmaceutical intermediates. This compound and its derivatives are instrumental in the development of bioactive molecules targeting a range of chronic and infectious diseases.[2]

The benzoxazolone core is a recognized pharmacophore present in numerous compounds with a wide spectrum of biological activities.[3] Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of critical enzymes involved in disease pathology. For instance, various benzo[d]oxazol-2(3H)-one derivatives have been identified as c-Met kinase inhibitors for anti-cancer applications and as Traf2- and Nck-interacting kinase (TNIK) inhibitors for the potential treatment of colorectal cancer.[4][5] Furthermore, the core structure lends itself to the synthesis of agents with potential antimicrobial and anti-inflammatory properties, making it a molecule of high interest for diverse therapeutic areas.[2][6]

Given its role as a crucial starting material, the consistent and reliable sourcing of high-purity this compound is a mission-critical prerequisite for any research program. The quality of this initial building block directly impacts the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and the reproducibility of biological data. This guide provides researchers, chemists, and procurement specialists with a comprehensive framework for identifying commercial suppliers and establishing a robust, self-validating protocol for quality control and batch qualification.

Commercial Supplier Landscape

The procurement of specialty chemicals like this compound requires careful evaluation of suppliers based on purity, availability, documentation, and technical support. The following table summarizes currently identified commercial sources. It is imperative to note that this market is dynamic; researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Supplier Product Name CAS Number Purity Available Quantities MDL Number Notes
BLDpharm This compound101084-60-0>95% (Typical)Gram to multi-gram scaleMFCD01929028Often listed as a key supplier in chemical databases.[1]
MySkinRecipes This compound101084-60-095%100mg, 250mg, 1gMFCD01929028Provides typical storage conditions (2-8°C, sealed, dry, light-proof).[2]
American Custom Chemicals Corporation This compound101084-60-095%100 mgNot specifiedFor professional research and manufacturing use only.[7]

Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change and should be confirmed directly with the supplier.

Workflow for Supplier Selection and Material Qualification

A systematic approach is essential to mitigate risks associated with chemical procurement. The following workflow provides a logical framework for selecting a supplier and ensuring the incoming material meets the stringent requirements of a drug discovery program.

G cluster_0 Phase 1: Supplier Identification & Vetting cluster_1 Phase 2: In-House Quality Control (QC) cluster_2 Phase 3: Decision & Release A Identify Potential Suppliers (Databases, Literature) B Request Quotations & Lead Times A->B C Request Sample & Lot-Specific Certificate of Analysis (CoA) B->C D Review Supplier Documentation (ISO certification, specs) C->D E Perform Identity Confirmation (¹H NMR, MS) D->E If documentation is acceptable F Determine Purity (HPLC-UV, UPLC-UV) E->F G Assess Physical Properties (Appearance, Solubility) F->G H Compare QC Data vs. Supplier CoA G->H I Decision Gate: Accept or Reject Lot H->I J Release Lot for R&D Use I->J Data Concordant K Reject Lot & Re-evaluate Supplier I->K Discrepancy Found

Caption: Workflow for robust supplier selection and incoming material qualification.

Experimental Protocol: Qualification of this compound

This section provides a self-validating protocol to confirm the identity and purity of a newly acquired batch of the title compound. The causality behind this multi-technique approach is to establish an orthogonal system where each analysis provides complementary information, ensuring high confidence in the material's quality.

Identity Confirmation via Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a direct measurement of the molecular weight, serving as a primary check for the compound's identity.

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile (ACN). Dilute 1:100 in 50:50 ACN:Water with 0.1% formic acid.

  • Method:

    • Perform a direct infusion or a rapid LC injection of the prepared sample.

    • Acquire data in both positive and negative ESI modes.

    • The nitroaromatic structure suggests that negative ion mode (ESI-) may be effective, but positive mode should also be checked for the protonated molecule [M+H]⁺.[8]

  • Expected Result:

    • Molecular Formula: C₈H₆N₂O₄

    • Molecular Weight: 194.14 g/mol [2]

    • Expected Ion (ESI+): m/z 195.15 [M+H]⁺

    • Expected Ion (ESI-): m/z 193.13 [M-H]⁻

  • Trustworthiness Check: The observed mass should be within ± 0.2 Da of the theoretical mass for a standard resolution instrument.

Purity Assessment and Quantification via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. Nitroaromatic compounds typically possess strong UV chromophores, enabling sensitive detection.[8]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for λmax using DAD; 254 nm and 280 nm are good starting points.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Trustworthiness Check: The purity should be ≥ 95% as per typical supplier specifications.[2][7] The peak shape should be sharp and symmetrical. Any significant impurity peaks (>0.1%) should be investigated, potentially by LC-MS, to understand their nature.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides unambiguous confirmation of the chemical structure by probing the local environment of each proton and carbon atom. It is the definitive technique for identifying isomers that would be indistinguishable by MS.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

  • Experiments:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Expected ¹H NMR Signatures (Predicted):

    • A singlet corresponding to the N-methyl (N-CH₃) protons.

    • Distinct signals in the aromatic region for the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the nitro group.

  • Trustworthiness Check: The observed chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum must be consistent with the proposed structure. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[10][11] Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[2][10] Recommended storage temperature is often 2-8°C.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12]

Conclusion

This compound is a valuable building block for the synthesis of next-generation therapeutics. The success of research programs utilizing this intermediate is fundamentally linked to the quality and consistency of the starting material. By implementing a systematic supplier vetting process, coupled with a rigorous, multi-technique in-house qualification protocol, research organizations can ensure the integrity of their chemical inputs. This diligence establishes a foundation of trustworthiness and reproducibility, ultimately accelerating the path of drug discovery and development.

References

  • American Custom Chemicals Corporation.this compound, 95% Purity, C8H6N2O4, 100 mg.
  • MySkinRecipes.this compound.
  • BLDpharm.4694-91-1|6-Nitrobenzo[d]oxazol-2(3H)-one.
  • ResearchGate. General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.[Link]

  • Royal Society of Chemistry. Analytical Methods.[Link]

  • PubMed. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors.[Link]

  • Organic Chemistry Portal. Benzoxazolone synthesis.[Link]

  • Pharmaffiliates. CAS No : 59-49-4 | Product Name : Benzo[d]oxazol-2(3H)-one.[Link]

  • PubMed. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer.[Link]

  • Bentham Science. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives.[Link]

Sources

Methodological & Application

The Versatile Scaffolding of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Core - A Privileged Scaffold in Medicinal Chemistry

The benzoxazolone moiety is a cornerstone in the edifice of medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1] Its rigid, bicyclic structure provides a stable template for the design of therapeutic agents, while the inherent functionalities of the lactam and the benzene ring offer multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and pharmacological profiles, leading to the development of compounds with enhanced efficacy and selectivity.[2] Derivatives of the benzoxazolone core have demonstrated a wide array of therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3]

Within this important class of compounds, 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one emerges as a particularly valuable building block for pharmaceutical synthesis. The presence of the nitro group at the 5-position significantly influences the electronic properties of the aromatic ring, making it susceptible to a variety of chemical transformations. This, coupled with the methyl group at the 3-position, provides a unique starting point for the synthesis of a diverse library of drug candidates. This application note will provide a detailed exploration of the synthesis, key reactions, and pharmaceutical applications of this compound, offering researchers and drug development professionals a comprehensive guide to leveraging this versatile intermediate.

Synthesis of the Building Block: A Stepwise Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-benzoxazolone. This process involves an initial nitration of the aromatic ring followed by a selective N-methylation.

Step 1: Nitration of 2-Benzoxazolone

The introduction of a nitro group at the 5-position of the benzoxazolone ring is a critical step that activates the molecule for subsequent functionalization.

Protocol 1: Synthesis of 5-nitrobenzo[d]oxazol-2(3H)-one

  • Materials: 2-Benzoxazolone, Fuming Nitric Acid, Sulfuric Acid, Ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-benzoxazolone to a mixture of fuming nitric acid and sulfuric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to yield 5-nitrobenzo[d]oxazol-2(3H)-one.

Step 2: N-Methylation of 5-nitrobenzo[d]oxazol-2(3H)-one

The final step in the synthesis of the target building block is the selective methylation of the nitrogen atom of the oxazolone ring.

Protocol 2: Synthesis of this compound

  • Materials: 5-nitrobenzo[d]oxazol-2(3H)-one, Methyl Iodide, Potassium Carbonate, Acetone.

  • Procedure:

    • To a solution of 5-nitrobenzo[d]oxazol-2(3H)-one in acetone, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide to the reaction mixture and reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound.

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation 2-Benzoxazolone 2-Benzoxazolone Reagents1 Fuming HNO3, H2SO4 2-Benzoxazolone->Reagents1 5-nitrobenzo[d]oxazol-2(3H)-one 5-nitrobenzo[d]oxazol-2(3H)-one Reagents1->5-nitrobenzo[d]oxazol-2(3H)-one 5-nitrobenzo[d]oxazol-2(3H)-one_2 5-nitrobenzo[d]oxazol-2(3H)-one Reagents2 CH3I, K2CO3, Acetone 5-nitrobenzo[d]oxazol-2(3H)-one_2->Reagents2 This compound This compound Reagents2->this compound

Caption: Synthetic route to the target building block.

Key Chemical Transformations and Pharmaceutical Applications

The strategic placement of the nitro and methyl groups on the benzoxazolone scaffold endows this compound with a rich and versatile reactivity profile, making it a valuable precursor for a range of pharmaceutical derivatives.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the nitro group to an amine is a pivotal transformation, opening up a plethora of possibilities for further functionalization. The resulting 5-amino-3-methylbenzo[d]oxazol-2(3H)-one is a key intermediate for the synthesis of compounds with diverse biological activities.

Protocol 3: Reduction of this compound

  • Materials: this compound, Tin(II) Chloride Dihydrate, Ethanol, Hydrochloric Acid.

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • After the addition, heat the reaction mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize it with a solution of sodium hydroxide.

    • The resulting precipitate is filtered, washed with water, and dried to yield 5-amino-3-methylbenzo[d]oxazol-2(3H)-one.

The resulting amino group can be further derivatized to form amides, sulfonamides, and ureas, which have been shown to possess potent antimicrobial and anticancer activities.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantagesDisadvantages
SnCl₂·2H₂O / HCl Reflux in EthanolHigh yield, reliableRequires acidic conditions, workup can be tedious
H₂ / Pd-C Room temperature, atmospheric pressureClean reaction, high yieldRequires specialized hydrogenation equipment
Fe / NH₄Cl Reflux in aqueous ethanolInexpensive, mild conditionsCan be slow, requires excess iron
Nucleophilic Aromatic Substitution (SNAr): Displacing the Nitro Group

The electron-withdrawing nature of the nitro group at the 5-position, further activated by the carbonyl group of the oxazolone ring, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various functionalities at this position, leading to a diverse range of derivatives.

Protocol 4: Nucleophilic Aromatic Substitution with an Amine

  • Materials: this compound, Selected Amine, Potassium Carbonate, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF, add the desired amine and potassium carbonate.

    • Heat the reaction mixture at 80-100°C for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the 5-substituted amino derivative.

This reaction is particularly useful for synthesizing compounds with potential anti-inflammatory and analgesic activities.

Diagram 2: Key Reactions of the Building Block

G cluster_reduction Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Reagents_Reduction SnCl2·2H2O / HCl or H2 / Pd-C Start->Reagents_Reduction Reagents_SNAr Nucleophile (Nu-H) (e.g., R2NH, ROH, RSH) Start->Reagents_SNAr Amino_Derivative 5-amino-3-methylbenzo[d]oxazol-2(3H)-one Further_Functionalization Bioactive Molecules Amino_Derivative->Further_Functionalization Acylation, Sulfonylation, Urea formation Reagents_Reduction->Amino_Derivative SNAr_Product 5-Substituted Derivatives (e.g., amino, alkoxy, thio) Further_Functionalization2 Bioactive Molecules SNAr_Product->Further_Functionalization2 Diverse Functionalities Reagents_SNAr->SNAr_Product

Caption: Key transformations of the building block.

Exemplary Application in Drug Discovery: TNIK Inhibitors for Colorectal Cancer

While direct clinical applications of this compound are not yet widely documented, its structural motifs are integral to the development of potent therapeutic agents. A notable example is the discovery of benzo[d]oxazol-2(3H)-one derivatives as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for the treatment of colorectal cancer.[4] The synthesis of these inhibitors often involves the functionalization of the benzoxazolone core at positions analogous to those accessible through the reactions of this compound. The amino derivatives obtained from the reduction of the nitro group can be crucial for introducing the necessary pharmacophoric elements for potent TNIK inhibition.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and the presence of reactive handles in the form of the nitro and methyl groups allow for the generation of a wide array of derivatives. The key transformations of this intermediate, namely the reduction of the nitro group and nucleophilic aromatic substitution, provide access to a rich chemical space for the exploration of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic utilization of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Gökhan-Kelekçi, N., Köksal, M., Ünüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

  • Reddy, K. I., Aruna, C., Babu, K. S., Vijayakumar, V., Manisha, M., Sridevi, J. P., ... & Sriram, D. (2014). General and efficient synthesis of benzoxazol-2 (3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities. RSC advances, 4(96), 53784-53796. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]

  • Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(7), 244-252. [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 144-155. [Link]

  • Fan, Y., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 117, 118011. [Link]

  • Lee, S., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]

  • Singh, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(16), 4933. [Link]

  • Kiryanov, A. A., et al. (2022). Synthesis of Benzo[4][5]thiazolo[2,3-c][1][2][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1436. [Link]

  • Kamal, A., et al. (2015). Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). Journal of Heterocyclic Chemistry, 52(5), 1423-1430. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[1][2][3][4] The parent molecule, 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one, serves as an excellent starting material for generating a diverse chemical library for biological screening. The presence of an electron-withdrawing nitro group at the C-5 position provides a critical chemical handle for strategic modification. This document provides a comprehensive guide for researchers, detailing the rationale and step-by-step protocols for the derivatization of this scaffold, focusing on the high-yield reduction of the nitro group to a versatile amine intermediate, followed by its elaboration into a library of novel amide derivatives. We further discuss methods for structural characterization and strategic considerations for subsequent biological evaluation and structure-activity relationship (SAR) studies.

Introduction & Strategic Rationale

The benzoxazolone nucleus is a bioisostere of phenol and catechol moieties, offering similar electronic and hydrogen-bonding characteristics within a more metabolically stable framework.[2] This has led to its incorporation into numerous therapeutic agents.[5][6] The starting material, this compound, is particularly valuable due to the C-5 nitro group. In medicinal chemistry, the nitroaromatic group is often considered a structural alert due to potential metabolic liabilities; however, it is also a key pharmacophore in some approved drugs and, more importantly, a superbly versatile synthetic handle.[7][8]

Our primary strategy hinges on the chemical transformation of the nitro group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SNAr).[9][10] However, the most robust and versatile approach for diversification is the reduction of the nitro group to a primary aniline. This transformation is a cornerstone of medicinal chemistry, converting a metabolically problematic group into a highly valuable synthetic intermediate.[11][12] The resulting 5-amino derivative is a nucleophile that can be readily acylated, sulfonated, or used in reductive aminations to generate large, diverse libraries of compounds for screening.

This guide provides detailed protocols for a two-step synthetic sequence:

  • Reduction: Conversion of this compound to 5-amino-3-methylbenzo[d]oxazol-2(3H)-one.

  • Diversification: Acylation of the amine with a variety of carboxylic acids to generate a representative amide library.

G cluster_workflow Overall Derivatization Workflow Start Starting Material 3-methyl-5-nitro- benzo[d]oxazol-2(3H)-one Reduction Protocol 1: Nitro Group Reduction Start->Reduction Amine Key Intermediate 5-Amino-3-methyl- benzo[d]oxazol-2(3H)-one Reduction->Amine Diversification Protocol 2: Amide Library Synthesis Amine->Diversification Library Diverse Amide Library Diversification->Library Purify Purification (Chromatography) Library->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Screening Biological Screening (e.g., Kinase, Cell-based assays) Characterize->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Figure 1: Overall workflow for library generation and screening.

Key Derivatization Strategy: Nitro Reduction and Amidation

The conversion of the nitro group to an amine is the pivotal step. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a polar protic solvent like ethanol is a classic, reliable, and highly functional-group-tolerant method suitable for lab-scale synthesis.[11] It avoids the need for specialized high-pressure hydrogenation equipment and is effective for a wide range of nitroarenes.

The resulting 5-amino group is a nucleophilic handle that can participate in numerous bond-forming reactions. We focus on amide bond formation, as it is one of the most common and important linkages in pharmaceuticals. By coupling the amine with a diverse set of commercially available carboxylic acids (aliphatic, aromatic, heterocyclic), a library with varied steric and electronic properties can be rapidly assembled. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating an efficient reaction under mild conditions.

Figure 2: Reaction scheme for the primary derivatization strategy.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-amino-3-methylbenzo[d]oxazol-2(3H)-one (Amine Intermediate)

This protocol details the reduction of the nitro group using tin(II) chloride. The reaction progress is easily monitored by Thin Layer Chromatography (TLC).

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and ethanol to make an approximately 0.2 M solution.

  • Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:EtOAc as eluent) until the starting material spot has been fully consumed (typically 1-3 hours). The product amine is significantly more polar.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~8 (cessation of gas evolution). A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with ample ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (1x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 50% to 100% EtOAc in hexanes) to afford the pure 5-amino-3-methylbenzo[d]oxazol-2(3H)-one.

ParameterValue/ConditionRationale
Reactant Ratio 1.0 equiv Substrate : 5.0 equiv SnCl₂·2H₂OA significant excess of the reducing agent ensures complete conversion.
Solvent EthanolA polar protic solvent that readily dissolves the reactants and is suitable for reflux temperatures.
Temperature Reflux (~80 °C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Workup NaHCO₃ quench, Celite® filtrationNeutralizes the acidic reaction medium and removes the resulting tin salts efficiently.
Typical Yield 85-95%This is a high-yielding and reliable transformation.

Table 1: Summary of conditions for the nitro group reduction.

Protocol 2: General Procedure for Amide Library Synthesis

This protocol describes a general method for coupling the amine intermediate with various carboxylic acids using EDC.

Materials:

  • 5-amino-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv)

  • Carboxylic acid (R-COOH) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, optional, as base)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 equiv) and 5-amino-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv) in anhydrous DCM (to make ~0.1 M solution).

  • Add EDC (1.2 equiv) to the stirred solution. If the carboxylic acid salt is used or if a base is needed, add TEA or DIPEA (2.0 equiv).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS until the amine starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative TLC to yield the pure amide derivative.

R-Group in R-COOHCarboxylic Acid NameExpected Product Properties
-CH₃Acetic AcidSimple, small, neutral amide
-PhBenzoic AcidAromatic, lipophilic amide
-CH₂PhPhenylacetic AcidFlexible, lipophilic amide
4-pyridylIsonicotinic AcidHeterocyclic, polar, potential H-bond acceptor
-CF₃Trifluoroacetic AcidElectron-withdrawing, metabolically stable

Table 2: Representative carboxylic acids for library diversification.

Structural Characterization

Rigorous characterization of all new compounds is essential to confirm their identity and purity before biological screening.[13]

  • ¹H and ¹³C NMR Spectroscopy: Provides the primary confirmation of the chemical structure, showing the connectivity of atoms. Key signals to monitor are the disappearance of the amine -NH₂ protons (~3.5-4.5 ppm) and the appearance of the amide N-H proton (a broad singlet, typically >8 ppm) in ¹H NMR.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13]

  • Infrared (IR) Spectroscopy: Useful for confirming functional group transformations. Key changes include the disappearance of characteristic N-O stretching bands of the nitro group (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches from the amine (~3300-3400 cm⁻¹), followed by the appearance of a strong amide C=O stretch (~1650-1680 cm⁻¹) in the final products.[14]

Biological Screening & SAR Considerations

The newly synthesized library of 3-methyl-5-(acylamino)benzo[d]oxazol-2(3H)-one derivatives is now ready for biological evaluation. Given the broad activities of the benzoxazolone scaffold, screening can be directed towards several therapeutic areas.[15][16][17]

Potential Screening Targets:

  • Kinase Panels: Many kinase inhibitors feature heterocyclic scaffolds. Screening against a panel of cancer-relevant kinases (e.g., c-Met, TNIK) could identify novel inhibitors.[17][18]

  • Anti-inflammatory Assays: Evaluate compounds for inhibition of inflammatory mediators (e.g., COX enzymes, sEH) or in cell-based inflammation models.[3][19]

  • Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi.[15]

The primary goal of screening a diverse library is to establish an initial Structure-Activity Relationship (SAR).[4] By correlating the structural changes (i.e., the 'R' group on the amide) with the observed biological activity, researchers can identify key pharmacophoric features.

G cluster_sar Structure-Activity Relationship (SAR) Cycle Core Core Scaffold (5-amino-3-methyl- benzoxazolone) R1 R = Aromatic (e.g., Phenyl) Core->R1 R2 R = Aliphatic (e.g., Cyclohexyl) Core->R2 R3 R = Heterocycle (e.g., Pyridyl) Core->R3 Screen Biological Assay R1->Screen R2->Screen R3->Screen Data Activity Data (IC₅₀, % Inhibition) Screen->Data Analysis SAR Analysis: - Lipophilicity? - H-bonding? - Sterics? Data->Analysis Design Design Next-Gen Compounds Analysis->Design Design->Core Iterate

Figure 3: Conceptual diagram of the SAR analysis cycle.

For example, if derivatives with aromatic 'R' groups show higher potency than aliphatic ones, this suggests a potential π-π stacking interaction in the target's binding pocket. Conversely, if polar heterocyclic 'R' groups are favored, it might indicate a key hydrogen bond interaction. This information is invaluable for guiding the design of more potent and selective lead compounds.

References

  • Cho, H., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters, 23(8), 2380-2383. [Link]

  • Kumar, A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1619-1643. [Link]

  • Poupaert, J., et al. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry, 12(7), 877-885. [Link]

  • Poupaert, J., et al. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-85. [Link]

  • Urbonavičiūtė, M., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(21), 7247. [Link]

  • Alam, M. A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

  • Alam, M. A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5209. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(2), 438-462. [Link]

  • Cambridge MedChem Consulting. (2013). Nitro bioisosteres. News. [Link]

  • Nefisath, P. M., & Jose, A. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

  • Tafuri, G., & Calvano, J. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 25(9), 1976-1993. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Rogoza, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6667. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Omar, N. M., et al. (1979). Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. Zeitschrift für Naturforschung B, 34(10), 1427-1430. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 219-231. [Link]

  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 66, 128745. [Link]

Sources

Application Notes & Protocols: Developing Fluorescent Probes from 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of the 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one Scaffold

The benzoxazolone core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and favorable electronic properties. The strategic introduction of a methyl group at the 3-position and a nitro group at the 5-position of the benzo[d]oxazol-2(3H)-one framework creates a versatile starting material for the development of novel fluorescent probes. The electron-withdrawing nature of the nitro group can be exploited to modulate the photophysical properties of the resulting fluorophores and serves as a key functional handle for synthetic diversification.

This guide provides a comprehensive overview of the synthesis, functionalization, and application of fluorescent probes derived from this compound. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and explore the potential applications of these probes in cellular imaging and sensing.

Core Synthesis: Preparation of this compound

The journey to novel fluorescent probes begins with the reliable synthesis of the core scaffold. The following protocol outlines a common and efficient method for the preparation of this compound.

Protocol 1: Synthesis of the Core Scaffold

This synthesis is typically a two-step process involving the nitration of a suitable precursor followed by methylation.

Step 1: Nitration of 2-Aminophenol

A plausible synthetic route starts with the nitration of a commercially available 2-aminophenol derivative, followed by cyclization and methylation. Given the directing effects of the hydroxyl and amino groups, careful control of reaction conditions is crucial to achieve the desired 5-nitro substitution pattern.

Step 2: Cyclization and Methylation

The resulting nitro-substituted 2-aminophenol can then be cyclized to form the benzoxazolone ring, often using a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI). Subsequent N-alkylation at the 3-position with a methylating agent such as methyl iodide or dimethyl sulfate yields the target this compound.

From Scaffold to Probe: Key Functionalization Strategies

The true power of the this compound scaffold lies in its potential for functionalization. The nitro group is the primary site for chemical modification, offering two main pathways to generate fluorescent probes: reduction to an amine or nucleophilic aromatic substitution.

Strategy 1: Reduction of the Nitro Group and Subsequent Derivatization

Reduction of the 5-nitro group to a 5-amino group is a cornerstone of this platform. The resulting 5-amino-3-methylbenzo[d]oxazol-2(3H)-one is a versatile intermediate that can be readily transformed into a variety of fluorescent probes.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated hydrochloric acid (if using SnCl₂)

  • Ethanol or Methanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (using SnCl₂):

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-3-methylbenzo[d]oxazol-2(3H)-one.

Rationale: The reduction of the nitro group to an amine dramatically alters the electronic properties of the benzoxazolone core, often leading to the emergence of fluorescence. This amino group can then serve as a nucleophile for further reactions.

G A Prepare Probe Solution B Incubate with Live Cells A->B C Wash Cells B->C D Image with Fluorescence Microscope C->D

Application Notes &amp; Protocols for Berberine Derivatives: Dual Antimicrobial and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Berberine, a natural isoquinoline alkaloid extracted from medicinal plants like Coptis chinensis, has a long history of use in traditional medicine, particularly for treating diarrhea.[1] Modern pharmacological research has revealed its broad therapeutic potential, including significant anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] However, the clinical application of berberine itself is often limited by factors such as low bioavailability. This has spurred the development of numerous berberine derivatives, structurally modified to enhance their pharmacological profiles and therapeutic efficacy.

This guide provides a detailed overview and validated protocols for researchers, scientists, and drug development professionals investigating the dual antimicrobial and anti-inflammatory applications of these novel berberine derivatives. We will explore the molecular mechanisms underpinning these activities and provide step-by-step methodologies for their in vitro evaluation.

Part 1: Anti-inflammatory Applications of Berberine Derivatives
1.1. Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism by which berberine and its derivatives exert their potent anti-inflammatory effects is through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.[5] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[6][7] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8]

Berberine and its derivatives have been shown to effectively suppress NF-κB activation.[6][9][10] They can inhibit the phosphorylation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[6][7] By blocking this central pathway, these compounds can significantly reduce the production of a wide array of inflammatory mediators, making them promising candidates for treating chronic inflammatory diseases.[4][6][11] Some derivatives also show activity against other inflammatory cascades, such as the mitogen-activated protein kinase (MAPK) signaling pathways.[5][8][12]

1.2. Visualization: NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the key intervention point for berberine derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α (Inflammatory Stimulus) TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκB (Phosphorylated) IkB->IkB_P NFkB_Active Active NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB_P->Proteasome Targeted for Proteasome->IkB_P Nucleus Nucleus NFkB_Active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines Results in BBR Berberine Derivatives BBR->IKK INHIBITS

Caption: Inhibition of the NF-κB pathway by berberine derivatives.

1.3. Application Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details a robust and widely used method to assess the anti-inflammatory potential of a berberine derivative by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[13][14][15]

A. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Berberine derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent Kit for Nitrite Determination

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for TNF-α and IL-6

  • Phosphate Buffered Saline (PBS), sterile

B. Preliminary Assay: Cell Viability (MTT Assay)

  • Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity. This assay determines the non-toxic concentration range of the test compound.[13][14]

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[14]

    • Prepare serial dilutions of the berberine derivative in DMEM.

    • Treat the cells with various concentrations of the derivative for 24 hours. Include a vehicle control (DMSO) group.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group and determine the highest concentration that does not significantly reduce cell viability.

C. Main Assay: Measurement of Inflammatory Mediators

  • Procedure:

    • Seed RAW 264.7 cells into a 24-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well) and incubate for 24 hours to allow adherence.

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of the berberine derivative (determined from the MTT assay).[13][14] Include a vehicle control group.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[13][14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells or debris.

    • Nitric Oxide (NO) Measurement:

      • Use the collected supernatant to quantify the amount of nitrite (a stable product of NO) using a Griess Reagent Kit, following the manufacturer’s instructions.[13]

      • Typically, this involves mixing 50-100 µL of supernatant with the Griess reagents and measuring the absorbance at 540 nm after a short incubation.[13]

      • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (TNF-α, IL-6):

      • Use the collected supernatant to measure the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer’s protocols.[15]

Part 2: Antimicrobial Applications of Berberine Derivatives
2.1. Mechanism of Action

Berberine and its derivatives exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1][16] Their mechanisms of action are multifaceted, which may help in overcoming conventional drug resistance.[3][17] Key mechanisms include:

  • Disruption of Cell Structure: The compounds can damage the bacterial cell wall and disrupt the integrity of the cell membrane, leading to leakage of intracellular components and cell death.[1][2][3][16]

  • Inhibition of Cell Division: A primary target is the FtsZ protein, which is essential for bacterial cell division. By binding to FtsZ, berberine derivatives can inhibit its polymerization, preventing the formation of the Z-ring and blocking cytokinesis.[3][17][18]

  • Interference with Nucleic Acids and Proteins: These compounds can intercalate with DNA and interfere with RNA and protein synthesis.[3][16]

  • Inhibition of Biofilm Formation: Many derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[1][2][17]

  • Efflux Pump Inhibition: Berberine can act as an adjuvant by inhibiting efflux pumps, which bacteria use to expel antibiotics from the cell, thereby restoring the efficacy of other drugs.[16][17]

2.2. Data Presentation: Antimicrobial Activity

The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[19]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Berberine Derivatives against Pathogenic Bacteria.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Berberine (BBR)0.188 mM0.982 mM0.665 mM[2]
Derivative B9OC0.035 mM0.258 mM0.331 mM[2]
Derivative BC0.2 mM0.4 mM0.4 mM[20]
Derivative 1c>512 µMNot ReportedNot Reported[18]
Derivative 2h>512 µMNot ReportedNot Reported[18]

Note: Lower MIC values indicate higher antimicrobial potency.

2.3. Application Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a berberine derivative, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][21][22][23]

A. Materials and Reagents

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Berberine derivative (test compound)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

B. Procedure

  • Preparation of Test Compound:

    • Prepare a stock solution of the berberine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.[19] For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]

  • Inoculation and Incubation:

    • Add the final diluted bacterial inoculum to wells 1-11 of the microtiter plate. Well 12 receives no bacteria and serves as a sterility control.

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[23]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity.[19]

    • The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[19]

    • The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

2.4. Visualization: MIC Determination Workflow

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Berberine derivatives represent a highly promising class of therapeutic agents with potent dual anti-inflammatory and antimicrobial activities. The multifaceted mechanisms of action, particularly the inhibition of the central NF-κB inflammatory pathway and the disruption of fundamental bacterial processes, position them as strong candidates for addressing complex diseases involving both infection and inflammation.

Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments to translate these promising in vitro results into clinical applications. The protocols provided herein offer a standardized framework for the initial screening and characterization of novel berberine derivatives, facilitating the discovery of next-generation therapeutics.

References
  • Title: Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections Source: Frontiers in Microbiology URL: [Link]

  • Title: Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies Source: MDPI URL: [Link]

  • Title: Synthesis of New Derivatives of Berberine Canagliflozin and Study of Their Antibacterial Activity and Mechanism Source: MDPI URL: [Link]

  • Title: A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro protocol for the optimal induction of inflammation in human monocyte cell lines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro antimicrobial activity and mechanism of berberine Source: Dove Medical Press URL: [Link]

  • Title: Dihydroberberine, a hydrogenated derivative of berberine firstly identified in Phellodendri Chinese Cortex, exerts anti-inflammatory effect via dual modulation of NF-κB and MAPK signaling pathways Source: PubMed URL: [Link]

  • Title: Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system Source: PubMed Central (PMC) URL: [Link]

  • Title: Broth Microdilution | MI Source: MicrobiologyInfo.com URL: [Link]

  • Title: A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Berberine and Canagliflozin Chimera and Investigation into New Antibacterial Activity and Mechanisms Source: PubMed Central (PMC) URL: [Link]

  • Title: A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli Source: PubMed Central (PMC) URL: [Link]

  • Title: A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects Source: MDPI URL: [Link]

  • Title: Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus Source: PubMed Central (PMC) URL: [Link]

  • Title: Effects of berberine (BBR) on nuclear factor kappa B (NF-κB) signaling... Source: ResearchGate URL: [Link]

  • Title: Evaluation of the antimicrobial activity of the berberine derivatives... Source: ResearchGate URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Berberine: A Negentropic Modulator for Multi-System Coordination Source: MDPI URL: [Link]

  • Title: Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα Source: MDPI URL: [Link]

  • Title: Macrophage Inflammatory Assay Source: PubMed Central (PMC) URL: [Link]

  • Title: M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition Source: Regulations.gov URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable synthetic intermediate in high purity. Here, we move beyond simple protocols to explain the rationale behind our recommendations, empowering you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Molecule and Potential Impurities

This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules.[1] Its purification can be challenging due to the nature of its synthesis, which typically involves the cyclization of a substituted aminophenol followed by nitration, or the nitration of a pre-formed benzoxazolone ring system.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-amino-4-nitrophenol, N-methyl-2-amino-4-nitrophenol, or 3-methylbenzo[d]oxazol-2(3H)-one.

  • Regioisomers: Nitration of 3-methylbenzo[d]oxazol-2(3H)-one could potentially yield other isomers, such as the 7-nitro or 6-nitro derivatives, in minor amounts.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-benzoxazolone species.

  • Residual Solvents and Reagents: Acids from the nitration step (sulfuric acid, nitric acid) and organic solvents used in the reaction and workup are common contaminants.

The goal of any purification strategy is to effectively separate the desired product from these impurities. The choice of method will depend on the scale of your synthesis, the impurity profile of your crude material, and the required final purity.

II. Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of crude this compound, from initial workup to final purity analysis.

PurificationWorkflow crude Crude Product (Post-Reaction Mixture) workup Aqueous Workup (Neutralization & Extraction) crude->workup drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method Selection concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield, Lower Purity chromatography Column Chromatography purification_choice->chromatography High Purity, Lower Yield purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis chromatography->purity_analysis pure_product Pure Product (>95%) purity_analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the recrystallization solvent, even with heating.

A1: This indicates that the chosen solvent is not suitable. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at elevated temperatures. If your compound is insoluble even when hot, you need a more polar solvent or a solvent mixture. For nitroaromatic compounds, solvents like ethanol, methanol, or ethyl acetate are good starting points. If these fail, consider more polar solvents like isopropanol or acetone. A solvent mixture, such as ethanol/water or ethyl acetate/hexane, can also be effective. The addition of a co-solvent in which the compound is more soluble can help to bring it into solution at a higher temperature.

Q2: My compound "oils out" during recrystallization instead of forming crystals.

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. This can be addressed in several ways:

  • Increase the solvent volume: This will lower the saturation point.

  • Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. This provides more time for ordered crystal lattice formation.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.

Q3: After recrystallization, my product is still impure according to TLC/HPLC analysis.

A3: This suggests that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities. It's possible that the impurities have similar solubility profiles to your product in that solvent. In this case, you have two primary options:

  • Try a different recrystallization solvent: Experiment with solvents of different polarities.

  • Move to column chromatography: This technique offers much higher resolving power for separating compounds with similar properties.[2]

Column Chromatography Troubleshooting

Q4: I can't get good separation of my product from an impurity on the TLC plate.

A4: Good separation on a TLC plate is crucial before attempting column chromatography. If your spots are overlapping (i.e., very similar Rf values), you need to optimize your mobile phase. For a non-polar compound, you can increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Conversely, for a polar compound, you may need to decrease the polarity of the mobile phase. Experiment with different solvent systems (e.g., dichloromethane/methanol) to find the one that gives the best separation.

Q5: My product is streaking on the TLC plate and the column.

A5: Streaking is often caused by overloading the stationary phase or by the compound being too polar for the chosen mobile phase.

  • Reduce the amount of sample loaded: For TLC, spot a more dilute solution. For column chromatography, use a smaller amount of crude material relative to the amount of silica gel.

  • Increase the polarity of the mobile phase: A more polar mobile phase will help to move the compound more effectively along the stationary phase, reducing streaking.

  • Consider a different stationary phase: If your compound is very polar, silica gel may not be the best choice. Consider using a more polar stationary phase like alumina or a reverse-phase C18 silica.

Q6: My yield after column chromatography is very low.

A6: Low yield can result from several factors:

  • Incomplete elution: Your product may still be on the column. Try flushing the column with a more polar solvent to see if more product elutes.

  • Product decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. This can be mitigated by deactivating the silica with a small amount of a base like triethylamine added to the mobile phase.[2]

  • Physical loss during processing: Be careful during solvent removal and transfer steps to minimize loss of product.

IV. Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific crude material based on preliminary TLC analysis.

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system. Ethanol or methanol are often good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Based on TLC analysis, choose a mobile phase that gives a good separation of your product from impurities, with an Rf value for the product of around 0.3. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Technique Purpose Typical Conditions
Thin Layer Chromatography (TLC) Quick purity check and monitoring of reactions/column fractions.Stationary Phase: Silica gel 60 F254. Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v). Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Column: C18 reverse-phase column. Mobile Phase: Isocratic or gradient elution with acetonitrile and water.[3] Detection: UV detector at a wavelength of maximum absorbance (to be determined).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4] Analysis: ¹H and ¹³C NMR spectra should be consistent with the expected structure.
Mass Spectrometry (MS) Confirmation of molecular weight.Ionization: Electrospray ionization (ESI) or electron impact (EI). The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.14 g/mol ).[1]

VI. Data Interpretation

Expected ¹H NMR Data (Predicted)
  • A singlet for the methyl group protons around 3.4 ppm.

  • Aromatic protons on the benzoxazolone ring system, likely appearing as doublets and a doublet of doublets between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern.

VII. References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article on Organic Synthesis]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H--NMR spectrum (300 MHz, d3--MeOD, 295 K) of the protected... Retrieved from [Link]

  • Ashtekar, A. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenging peak shapes in the HPLC analysis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues such as peak tailing, fronting, or splitting during their chromatographic experiments. Here, we will explore the underlying causes of these problems and provide systematic, scientifically-grounded troubleshooting strategies to restore optimal peak symmetry and resolution.

Understanding the Analyte: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte. This compound is a heterocyclic compound with a molecular weight of 194.14 g/mol and the chemical formula C₈H₆N₂O₄.[1][2] Its structure includes a nitro group, which imparts specific chemical characteristics that can influence its behavior during HPLC analysis. The parent compound, 5-nitrobenzo[d]oxazol-2(3H)-one, has a molecular weight of 180.1177 and is a solid at room temperature.[3] The benzoxazolone core is a key feature in various biologically active molecules.[4][5]

The presence of the nitro group and the heterocyclic ring system can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[6][7][8] These interactions are a common cause of poor peak shape.[6][9][10]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common peak shape problems encountered during the HPLC analysis of this compound. Each question is followed by a detailed troubleshooting guide.

Why is my peak for this compound tailing?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[11] It is often indicative of secondary interactions between the analyte and the stationary phase.[10][12]

Root Cause Analysis & Corrective Actions:
  • Secondary Silanol Interactions: The primary cause of tailing for compounds like this is often the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[6][7][8][9] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.[8][12]

    • Solution 1: Mobile Phase pH Adjustment. The ionization state of silanol groups is highly pH-dependent. At mid-range pH, a significant portion of silanols are deprotonated and negatively charged, leading to strong interactions with analytes.[13] By lowering the mobile phase pH (typically to ≤ 3), the silanol groups become protonated and less active, minimizing these secondary interactions.[10][14]

      • Protocol: Prepare a mobile phase with a buffer that maintains a pH of 2.5-3.0. A common choice is a phosphate or formate buffer. Ensure the chosen pH is within the stable operating range of your column.[15]

    • Solution 2: Use of an End-Capped Column. Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, non-polar group to render them inert.[16][17] If you are not already, switch to a high-quality, end-capped C18 or similar reversed-phase column.

    • Solution 3: Addition of a Competing Base. A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[10] However, be aware that TEA can suppress ionization in mass spectrometry detection.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[14]

    • Solution: Systematically reduce the concentration of your sample or the injection volume and observe the effect on the peak shape.[14] If the tailing improves with dilution, column overload was a contributing factor.

Troubleshooting Workflow for Peak Tailing

Caption: A stepwise workflow for troubleshooting peak tailing.

What is causing the peak for this compound to show fronting?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[10]

Root Cause Analysis & Corrective Actions:
  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte molecules at the leading edge of the injection band will travel faster through the column initially, causing the peak to front.[18][19]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte. Reducing the injection volume can also mitigate this effect.[14]

  • Column Overload: Similar to tailing, severe mass overload can also manifest as peak fronting.[14][20][21]

    • Solution: As with tailing, reduce the sample concentration or injection volume to see if the peak shape improves.[20]

  • Column Degradation: Physical collapse of the column bed or the formation of a void at the column inlet can lead to a distorted flow path and cause peak fronting.[14][18]

    • Solution: If you suspect column degradation, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Why is my peak splitting into two or more smaller peaks?

Peak splitting can be one of the more perplexing issues in HPLC.[11][22] It can be caused by a variety of factors, both chemical and physical.[22][23]

Root Cause Analysis & Corrective Actions:
  • Co-elution of an Impurity: The split peak may actually be two separate but very closely eluting compounds.[23]

    • Solution: To test for this, try reducing the injection volume. If the two peaks become more distinct, it is likely a co-elution issue.[23] Further method development, such as adjusting the mobile phase composition or temperature, will be needed to improve the resolution.[23]

  • Mobile Phase pH near Analyte pKa: If the pH of the mobile phase is very close to the pKa of an ionizable functional group on the analyte, the compound can exist in both its ionized and non-ionized forms. These two forms will have different retention times, leading to a split or distorted peak.[15][24][25]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[26] A well-buffered mobile phase is crucial to maintain a stable pH.

  • Physical Problems in the System: A partially blocked frit, a void in the column packing material, or issues with the injector can all disrupt the sample band as it enters the column, causing it to split.[14][19][22][23] If all peaks in the chromatogram are splitting, the problem is likely located before the column.[14][23]

    • Solution:

      • Check for Blockages: Disconnect the column and check the system pressure. If it is normal, the blockage is likely in the column frit. Try back-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[23]

      • Inspect for Voids: A void at the column inlet can sometimes be seen as a small depression in the packing material. A void necessitates column replacement.[22][23]

      • Injector Issues: Ensure the injector is functioning correctly and that the sample loop is not being overfilled or underfilled.[19]

Decision Tree for Split Peak Analysis

Split_Peak_Analysis Start Split Peak Observed All_Peaks_Split Are all peaks splitting? Start->All_Peaks_Split System_Issue Check for System Issues: - Blocked Frit - Column Void - Injector Problem All_Peaks_Split->System_Issue Yes Single_Peak_Split Only Analyte Peak is Splitting All_Peaks_Split->Single_Peak_Split No Reduce_Volume Reduce Injection Volume Single_Peak_Split->Reduce_Volume Two_Distinct_Peaks Two distinct peaks appear? Reduce_Volume->Two_Distinct_Peaks Coelution Co-elution Issue: Optimize Separation Two_Distinct_Peaks->Coelution Yes Check_pH_pKa Is Mobile Phase pH close to Analyte pKa? Two_Distinct_Peaks->Check_pH_pKa No Adjust_pH Adjust Mobile Phase pH (>2 units from pKa) Check_pH_pKa->Adjust_pH Yes Incompatible_Solvent Check Sample Solvent Incompatibility Check_pH_pKa->Incompatible_Solvent No

Sources

Technical Support Center: Synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction and Overview

Welcome to the technical support guide for the synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one (C₈H₆N₂O₄, MW: 194.14 g/mol [1][2]), a key intermediate in medicinal chemistry and materials science.[1][3][4] The benzoxazolone scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[3][4][5][6] This guide is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis.

The most prevalent synthetic route involves two key transformations:

  • Cyclization: Formation of the benzoxazolone ring from 2-amino-4-nitrophenol.

  • N-Methylation: Introduction of the methyl group onto the nitrogen atom of the heterocyclic ring.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final product shows two distinct spots on TLC and two sets of peaks in the NMR, suggesting an isomeric byproduct. What is the likely side product and how can I prevent it?

Answer: The most common isomeric byproduct is the O-methylated derivative, 2-methoxy-5-nitrobenzo[d]oxazole . This arises from the competing nucleophilicity of the oxygen and nitrogen atoms in the benzoxazolone ring system during the methylation step.

  • Causality: The benzoxazolone anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on both the nitrogen and the exocyclic oxygen. The site of methylation (N vs. O) is highly dependent on the reaction conditions.

  • Preventative Measures:

    • Choice of Base and Solvent: Harder cations (like Na⁺ or K⁺) and polar aprotic solvents (like DMF or DMSO) tend to favor N-alkylation. Using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF is recommended to selectively generate the N-anion.

    • Nature of the Methylating Agent: Hard methylating agents, such as dimethyl sulfate, favor reaction at the harder nucleophilic center (nitrogen). While methyl iodide is commonly used, its "softer" character can sometimes lead to a mixture of products.

    • Temperature Control: Running the methylation at or below room temperature can enhance selectivity. Exothermic reactions can lead to reduced selectivity.

Question 2: My reaction yield is consistently low, and I isolate a significant amount of unreacted 5-nitrobenzo[d]oxazol-2(3H)-one. How can I drive the methylation to completion?

Answer: Incomplete methylation is typically due to insufficient deprotonation of the starting material or degradation of the methylating agent.

  • Causality: The N-H bond of the benzoxazolone is weakly acidic. A base of insufficient strength or the presence of protic impurities (like water) will result in an incomplete formation of the required nucleophile.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (DMF) over molecular sieves and ensure your glassware is oven-dried. Moisture will quench the base (especially NaH) and hydrolyze the methylating agent.

    • Verify Base Activity: Use freshly opened or properly stored sodium hydride. Old NaH may have a coating of NaOH, reducing its efficacy.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of both the base and the methylating agent to ensure the reaction goes to completion. Add the base first and allow for complete deprotonation (cessation of H₂ gas evolution if using NaH) before adding the methylating agent.

Question 3: During workup, my product seems to decompose, leading to a complex mixture. What is causing this instability?

Answer: The benzoxazolone ring, which is essentially a cyclic carbamate, is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[7]

  • Causality: Strong aqueous base (like NaOH) can cleave the ester-like bond in the ring, reopening it to form the 2-(methylamino)-4-nitrophenol salt. Conversely, strong acid can also catalyze hydrolysis.

  • Optimized Workup Protocol:

    • Quenching: Quench the reaction by slowly adding it to ice-cold water rather than adding water directly to the reaction flask. This helps dissipate heat.

    • pH Control: Avoid strongly acidic or basic conditions. If an acid wash is necessary to remove base residue, use a dilute solution of a weak acid like acetic acid or dilute HCl, and perform the wash at low temperatures.

    • Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform multiple extractions with smaller volumes for better recovery.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40°C) to prevent thermal degradation.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the common O-methylation side reaction.

Caption: Desired N-Alkylation vs. undesired O-Alkylation pathway.

Recommended Synthetic Protocol

This protocol is optimized to minimize the formation of side products.

Step 1: Synthesis of 5-nitrobenzo[d]oxazol-2(3H)-one

This intermediate is typically formed by the cyclization of 2-amino-4-nitrophenol.[8][9] A variety of carbonylating agents can be used, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[6][10] Using CDI is often preferred for its comparative safety.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-nitrobenzo[d]oxazol-2(3H)-one, which can often be used in the next step without further purification.

Step 2: N-Methylation to this compound

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 5-nitrobenzo[d]oxazol-2(3H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the sodium salt should be evident.

  • Methylation: Cool the reaction back to 0°C and add methyl iodide (CH₃I) (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Extraction: Carefully pour the reaction mixture into a beaker of ice-cold water. A precipitate should form. Filter the solid, wash with water, and dry. Alternatively, extract the aqueous mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: Can I use other methylating agents besides methyl iodide or dimethyl sulfate? A: Yes, reagents like methyl triflate or methyl p-toluenesulfonate can be used.[11] However, these are often more expensive and highly reactive. For most lab-scale syntheses, methyl iodide or dimethyl sulfate offer a good balance of reactivity and cost. Always be aware of the high toxicity of these agents.

  • Q: What is the best way to purify the final product? A: Recrystallization is often the most efficient method for purification on a larger scale, assuming the main impurity is the O-methylated isomer, which may have different solubility characteristics. For smaller scales or to remove trace impurities, flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes is highly effective.

  • Q: How do I confirm the regiochemistry of my final product (N- vs. O-methylation)? A: Spectroscopic methods are definitive.

    • ¹H NMR: The N-methyl product will show a characteristic singlet for the -NCH₃ group around 3.4-3.6 ppm. The O-methyl product will have an -OCH₃ singlet further downfield, typically around 4.0-4.2 ppm.

    • ¹³C NMR: The carbon of the N-methyl group will appear around 28-30 ppm, while the O-methyl carbon will be around 55-60 ppm.

    • HMBC/NOESY: 2D NMR experiments can show correlations between the methyl protons and the heterocyclic ring to unambiguously confirm the point of attachment.

  • Q: Can the nitration be performed after the 3-methyl-benzo[d]oxazol-2(3H)-one is formed? A: While possible, this is generally not the preferred route. The benzoxazolone ring is activated, and nitration can lead to a mixture of isomers or over-nitration. Starting with the commercially available and correctly substituted 2-amino-4-nitrophenol ensures perfect regiocontrol of the nitro group.[9][12]

Data Summary Table

ParameterRecommended ConditionRationale & Potential Issues
Starting Material 2-Amino-4-nitrophenolEnsures correct regiochemistry of the nitro group.[9][12]
Cyclization Agent Carbonyldiimidazole (CDI)Safer alternative to phosgene/triphosgene.[6]
Methylation Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the N-H.[13] Requires anhydrous conditions.
Methylating Agent Methyl Iodide (CH₃I)Effective and commonly available. Highly toxic; handle with care.
Solvent Anhydrous DMFPolar aprotic solvent that promotes SN2 reactions and favors N-alkylation. Must be dry.
Temperature 0°C to Room TempControls reaction rate and improves selectivity, minimizing side reactions.
Workup Ice-water quenchPrevents hydrolysis of the product ring by dissipating heat.[7]
Purification Recrystallization / ChromatographyEffective for removing the O-methylated isomer and other impurities.

References

  • Gundla, R., & Vobalaboina, V. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

  • Sharma, R., et al. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Gundla, R., & Vobalaboina, V. (2023). Synthesis and biological profile of benzoxazolone derivatives. Semantic Scholar. [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Reddy, T. S., et al. (2016). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. [Link]

  • Kwiecień, H., & Różański, R. (2004). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. organic-chemistry.org. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Betlakowska, K., et al. (2002). Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2019). Organic & Biomolecular Chemistry. Cardiff University. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. orgsyn.org. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]

  • PubChem. (n.d.). 2-Amino-4-Nitrophenol. PubChem. [Link]

  • Wang, J., et al. (2020). The reported N-demethylation reactions. ResearchGate. [Link]

  • Wang, Z., et al. (2020). N‐methylation of secondary amides and imides. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. [Link]

  • PubChem. (n.d.). 3-{[(5-Nitrofuran-2-yl)methylidene]amino}-1,3-oxazol-2-one. PubChem. [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • pH: The benzoxazolone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Light Exposure: Nitroaromatic compounds can be photosensitive, leading to photodegradation upon exposure to UV or visible light.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent Choice: The polarity and protic nature of the solvent can impact the stability of the compound.

  • Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to reduction, while the aromatic system can be sensitive to oxidation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored at 2-8°C in a tightly sealed, light-proof container.[3] For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles and storing at -20°C or below.

Q3: What are the visible signs of degradation in my solution?

A3: Degradation may not always be visible. However, you might observe a change in color (e.g., development of a yellow tint), precipitation, or a decrease in the expected biological activity or analytical response. The most reliable way to assess stability is through analytical methods like HPLC or UV-Vis spectroscopy.

Q4: Can I use a universal buffer for my experiments with this compound?

A4: It is not recommended to use a "one-size-fits-all" buffer. The optimal buffer system will depend on the specific experimental conditions. It is crucial to perform buffer screening to identify a system that maintains a stable pH and does not catalyze the degradation of the compound.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration

If you observe a rapid decrease in the concentration of this compound in your working solutions, it is likely due to chemical degradation. The following troubleshooting steps will help you identify and mitigate the cause.

Potential Cause 1: pH-Mediated Hydrolysis

The ester-like lactone in the benzoxazolone ring is a primary site for hydrolysis.

Troubleshooting Steps:

  • pH Monitoring: Regularly measure the pH of your solution. Buffering capacity can change over time, especially with the addition of other reagents.

  • Buffer Optimization:

    • If your current buffer is acidic or basic, switch to a neutral buffer (pH 6.5-7.5).

    • Evaluate different buffer species. For example, phosphate buffers are generally inert, while some buffers containing primary amines could potentially react with the compound.

  • Kinetic Analysis: Perform a time-course experiment at different pH values (e.g., pH 5, 7, 9) to determine the pH-rate profile of degradation. This will help you identify the optimal pH range for stability.

Experimental Protocol: pH Stability Assessment

  • Prepare buffers at pH 5.0 (acetate), 7.0 (phosphate), and 9.0 (borate).

  • Prepare fresh solutions of this compound in each buffer at your typical working concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating method, such as reverse-phase HPLC, to determine the remaining concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH.

Data Summary: pH-Dependent Degradation

pHBufferHalf-life (t½) at 25°C (Hypothetical)
5.0Acetate12 hours
7.0Phosphate> 48 hours
9.0Borate6 hours

Potential Cause 2: Photodegradation

The nitroaromatic structure of the compound makes it susceptible to degradation upon exposure to light.[1][2][4]

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Work in a dimly lit area or use a fume hood with the sash lowered.

    • Use amber glass vials or wrap your containers with aluminum foil.[1]

  • Photostability Testing: Conduct a forced degradation study by exposing a solution of the compound to a controlled light source, as recommended by ICH guidelines (Q1B).[5][6] Compare the degradation profile to a dark control.

Experimental Workflow: Photostability Assessment

cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare Solution of Compound B Aliquot into two sets of clear vials A->B C Test Sample: Expose to light source (ICH Q1B conditions) B->C D Dark Control: Wrap in aluminum foil B->D E Incubate both sets under identical temperature C->E D->E F Sample at time points (e.g., 0, 4, 8, 24h) E->F G Analyze by HPLC F->G H Compare degradation profiles G->H

Caption: Workflow for assessing the photostability of this compound.

Issue 2: Inconsistent Analytical Results

Variability in analytical measurements can often be traced back to the instability of the compound in the analytical mobile phase or sample diluent.

Potential Cause: Solvent-Induced Degradation

The choice of solvent can significantly impact the stability of this compound. Some organic solvents, particularly protic solvents like methanol, can participate in degradation reactions. A study on other nitroaromatic compounds showed that stability in HPLC systems varied with the solvent/eluent conditions, with some compounds being stable only in a methanol/water system.[7]

Troubleshooting Steps:

  • Solvent Screening:

    • Prepare solutions of the compound in different common laboratory solvents (e.g., acetonitrile, methanol, DMSO, ethanol).

    • Monitor the concentration over time at a constant temperature.

  • HPLC Mobile Phase Compatibility:

    • If using HPLC, investigate the stability of the compound in your mobile phase. Let a prepared sample sit in the autosampler for an extended period (e.g., 24 hours) and re-inject to see if the peak area decreases or if new degradation peaks appear.

    • Consider using acetonitrile-based mobile phases, as they are generally more inert than methanol-based ones.

Logical Relationship: Factors Affecting Solution Stability

cluster_factors Environmental Factors Compound This compound in Solution Degradation Degradation Compound->Degradation pH pH (Acidic/Basic) pH->Degradation Hydrolysis Light Light (UV/Visible) Light->Degradation Photolysis Temp Temperature Temp->Degradation Accelerates all pathways Solvent Solvent (e.g., Protic) Solvent->Degradation Solvolysis

Caption: Key environmental factors influencing the degradation of the compound in solution.

Concluding Remarks

The stability of this compound is paramount for obtaining reliable and reproducible experimental data. By carefully controlling the pH, light exposure, temperature, and solvent composition, researchers can significantly enhance the stability of this compound in solution. When in doubt, a systematic stability study under your specific experimental conditions is the most effective approach to ensure data integrity.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2006). Soil biodegradation of a benzoxazinone analog proposed as a natural products-based herbicide. Journal of Agricultural and Food Chemistry, 54(26), 9843–9851. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

  • Waterman, K. C. (2007). Implications of photostability on the manufacturing, packaging, storage, and testing of photosensitive drug products. Pharmaceutical Technology, 31(4), 68. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2000). 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Phytochemistry, 54(3), 255–266. [Link]

  • Paterson, L., Lickiss, D. P., Chen, Y., & Kanibolotsky, A. L. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28169–28180. [Link]

  • Wang, H., Li, J., & Li, H. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC advances, 14(1), 23–39. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Singh, T., & Sharma, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(10), e2300245. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2016). Photostability and Photostabilization of Drugs and Drug Products. Pharmaceutical Development and Technology, 21(4), 385–400. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • van der Veen, M. A., & Ramachandran, V. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 23(10), 2465. [Link]

  • IAGIM. (n.d.). Photostability. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound, 95% Purity, C8H6N2O4, 100 mg. Retrieved from [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Schulz, M., Marocco, A., & Tabaglio, V. (2017). 6-Hydroxy-5-nitrobenzo[ d]oxazol-2(3 H)-one-A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3 H)-one produced by Pantoea ananatis. Communicative & Integrative Biology, 10(3), e1302633. [Link]

  • PubChem. (n.d.). 3-{[(5-Nitrofuran-2-yl)methylidene]amino}-1,3-oxazol-2-one. Retrieved from [Link]

  • Zhao, J., Zhang, Y., & Liu, Y. (2021). Development and validation of an improved 3-methyl-2-benzothiazolinone hydrazone method for quantitative determination of reducing sugar ends in chitooligosaccharides. Food Chemistry, 343, 128532. [Link]

  • Davì, M. L., Vione, D., & Carlotti, M. E. (2006). Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. Annali di Chimica, 96(1-2), 19–30. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for scaling up the synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one (CAS No. 101084-60-0). We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common scale-up challenges, and address frequently asked questions. This molecule serves as a valuable intermediate in the development of pharmaceutical compounds, particularly for bioactive molecules with potential anti-inflammatory or antimicrobial properties.[1]

Part 1: Recommended Synthetic Pathway & Rationale

The synthesis of this compound is most effectively and scalably achieved via a two-step process starting from the commercially available 2-(methylamino)phenol.

  • Regioselective Nitration: The first step involves the nitration of 2-(methylamino)phenol. The hydroxyl and methylamino groups are ortho-, para-directing. Careful control of reaction conditions is crucial to favor nitration at the C5 position, para to the hydroxyl group and meta to the methylamino group, minimizing the formation of other isomers.

  • Cyclization/Carbonylation: The second step is the formation of the oxazolone ring by reacting the intermediate, 2-(methylamino)-4-nitrophenol, with a suitable carbonylating agent. This intramolecular cyclization is an efficient method for constructing the desired heterocyclic core.[2]

This pathway is selected for its reliance on readily available starting materials and well-established, high-yielding chemical transformations.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Cyclization 2-(methylamino)phenol 2-(methylamino)phenol 2-(methylamino)-4-nitrophenol 2-(methylamino)-4-nitrophenol 2-(methylamino)phenol->2-(methylamino)-4-nitrophenol  H₂SO₄/HNO₃, <5 °C Nitrating Agent Nitrating Agent Nitrating Agent->2-(methylamino)-4-nitrophenol Product This compound 2-(methylamino)-4-nitrophenol->Product  e.g., Triphosgene, Base Carbonylating Agent Carbonylating Agent Carbonylating Agent->Product

Caption: Proposed two-step synthetic workflow.

Part 2: Scalable Experimental Protocol

This protocol provides methodologies for a lab-scale (10 g) and a pilot-scale (100 g) synthesis.

Step 1: Synthesis of 2-(methylamino)-4-nitrophenol

Critical Causality: The primary challenge in this step is controlling the exotherm of the nitration reaction. Adding the substrate to the acid mixture (reverse addition) at a controlled rate while maintaining a low temperature (<5 °C) is paramount to prevent runaway reactions and minimize the formation of undesired dinitro or oxidized byproducts.

Reagent10 g Scale100 g ScaleMolar Eq.Purpose
2-(methylamino)phenol10.0 g100.0 g1.0Starting Material
Sulfuric Acid (98%)50 mL500 mL-Solvent/Catalyst
Nitric Acid (70%)4.8 mL48 mL1.1Nitrating Agent
Deionized Water200 mL2 L-Quenching
Saturated NaHCO₃ (aq)As neededAs needed-Neutralization

Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. For the 100g scale, ensure the reactor has adequate cooling capacity.

  • Acid Mixture Preparation: Charge the reactor with sulfuric acid. Begin aggressive stirring and cool the acid to -5 °C using a circulating chiller.

  • Nitrating Agent Addition: Add the nitric acid dropwise to the sulfuric acid, ensuring the internal temperature does not exceed 0 °C.

  • Substrate Addition: Dissolve the 2-(methylamino)phenol in a minimal amount of sulfuric acid and add it to the dropping funnel. Add this solution dropwise to the cold nitrating mixture over 1-2 hours (2-4 hours for 100g scale), maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: In a separate vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A yellow-orange precipitate will form.

  • Isolation & Neutralization: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral (pH ~7). Resuspend the crude solid in water and carefully add saturated sodium bicarbonate solution until effervescence ceases to neutralize any residual acid.

  • Drying: Filter the solid, wash again with cold water, and dry under vacuum at 50 °C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Critical Causality: Triphosgene is a safer solid substitute for phosgene gas, but it must be handled with extreme care as it decomposes to phosgene. The reaction should be run under an inert atmosphere to prevent moisture from decomposing the triphosgene. The base (triethylamine) acts as a scavenger for the HCl generated during the reaction, driving the cyclization to completion.

Reagent10 g Scale100 g ScaleMolar Eq.Purpose
2-(methylamino)-4-nitrophenol10.0 g100.0 g1.0Starting Material
Triphosgene6.5 g65 g0.37Carbonylating Agent
Triethylamine (TEA)18 mL180 mL2.2Base/HCl Scavenger
Toluene150 mL1.5 L-Solvent
IsopropanolAs neededAs needed-Recrystallization

Methodology:

  • Reactor Setup: Under a nitrogen atmosphere, charge a dry, clean reactor with 2-(methylamino)-4-nitrophenol and toluene.

  • Reagent Addition: Begin stirring to form a slurry. Add the triethylamine. In a separate, dry flask, dissolve the triphosgene in toluene (approx. 50 mL / 500 mL) and add this solution to the dropping funnel.

  • Controlled Addition: Cool the reactor contents to 0-5 °C. Add the triphosgene solution dropwise over 1 hour (2-3 hours for 100g scale), maintaining the temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the salt cake with a small amount of toluene. Combine the filtrates and wash sequentially with 1M HCl (aq), water, and brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water, to yield the final product as a crystalline solid.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis (Expected: 78-80 °C).

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Common Issues

Q1: The nitration step (Step 1) resulted in a dark, tarry mixture and very low yield. What went wrong?

A: This is a classic sign of an uncontrolled exotherm.

  • Cause: Nitration is highly exothermic. If the rate of substrate addition is too fast or the cooling system is inefficient, localized "hot spots" can form. These hot spots lead to over-nitration (dinitration), oxidation of the phenol ring, and general decomposition, resulting in tar formation.

  • Solution:

    • Verify Cooling Capacity: Ensure your chiller can handle the heat load for the intended scale.

    • Slow the Addition: Significantly decrease the addition rate of the 2-(methylamino)phenol solution.

    • Improve Agitation: Ensure stirring is vigorous enough to dissipate heat from the addition point throughout the reaction mass, preventing localized temperature spikes.

    • Monitor Temperature Closely: The temperature probe should be positioned to accurately reflect the bulk internal temperature. Never let it exceed 5 °C.

G cluster_yes Likely Cause: Uncontrolled Exotherm cluster_no Other Potential Causes start Low Yield in Nitration Step q1 Is the crude product dark/tarry? start->q1 a1 Check Cooling System Efficiency q1->a1 Yes b1 Was starting material pure? q1->b1 No a2 Reduce Substrate Addition Rate a1->a2 a3 Increase Stirring Speed a2->a3 b2 Was quenching done too quickly? b1->b2 b3 Check for mechanical losses during filtration b2->b3

Sources

Addressing Solubility Issues of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding solubility issues encountered during in vitro and cell-based assays. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the scientific reasoning behind these recommendations to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: this compound

This compound is a heterocyclic compound with a molecular weight of 194.14 g/mol and the chemical formula C₈H₆N₂O₄.[1][2] Its structure, featuring a benzoxazolone core with a nitro group and a methyl group, contributes to its physicochemical properties, including its characteristically low aqueous solubility. The benzoxazolone nucleus itself is a valuable scaffold in drug design, known for its mix of lipophilic and hydrophilic fragments and weakly acidic nature.[3] However, the nitro group, in particular, can significantly decrease water solubility. This inherent hydrophobicity presents a common challenge in experimental biology, where aqueous buffer systems are the standard.

Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting procedure for solubilization?

A1: The most effective initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Due to its hydrophobic nature, direct dissolution in aqueous buffers will likely be unsuccessful.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice for creating a stock solution of poorly soluble compounds for biological assays.[4][5]

  • Preparation of a Concentrated Stock:

    • Accurately weigh a small amount of this compound.

    • Add a sufficient volume of 100% DMSO to achieve a high concentration (e.g., 10-100 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can also be employed to aid dissolution.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[4][7]

Causality: DMSO is a powerful aprotic solvent that can effectively solvate a wide range of hydrophobic molecules. By creating a concentrated stock in DMSO, you are starting with the compound in a fully dissolved state, which is crucial for the subsequent dilution into your aqueous assay buffer.[4]

Q2: My compound precipitates immediately when I add the DMSO stock solution to my cell culture media or assay buffer. What is happening and how can I prevent this "crashing out"?

A2: This is a classic sign of a compound exceeding its aqueous solubility limit upon dilution. The rapid shift from a high-DMSO environment to a predominantly aqueous one causes the hydrophobic compound to aggregate and precipitate.[6]

Troubleshooting Strategies:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.[6] It's crucial to determine the maximum soluble concentration in your specific media or buffer.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of dilutions. A two-step dilution is often effective:

    • Create an intermediate dilution of your DMSO stock in your pre-warmed (37°C) assay buffer or media.[6]

    • Use this intermediate dilution to make your final working concentration.

  • Control the Rate of Addition: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[6] This gradual introduction can prevent localized high concentrations that trigger precipitation.

  • Minimize the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects and may also influence compound solubility.

Workflow for Diluting Hydrophobic Compounds:

G start High Concentration Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mM in Media + DMSO) start->intermediate Dilute in pre-warmed media (37°C) precipitate Precipitation Occurs start->precipitate Direct, rapid dilution in cold media final Final Working Concentration (e.g., 10 µM in Media, <0.5% DMSO) intermediate->final Further dilute to final concentration success Compound in Solution final->success

Caption: Workflow for diluting hydrophobic compounds.

Q3: I have tried optimizing my dilution protocol, but I still observe precipitation over time in the incubator. What other factors could be at play?

A3: Time-dependent precipitation can be due to several factors, including compound instability, interactions with media components, and changes in the culture environment.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade over time into less soluble byproducts, especially at 37°C.Assess the stability of the compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[6][8]Try a different basal media formulation. In some cases, serum-free media can be more prone to precipitation for certain compounds.[6]
pH Changes Cellular metabolism can alter the pH of the culture medium, which can significantly affect the solubility of pH-sensitive compounds.[6] The solubility of benzoxazolone derivatives can be pH-dependent.[9][10]Monitor the pH of your culture medium. More frequent media changes may be necessary in dense cultures. Consider the pKa of your compound and if a different buffering system might be beneficial, while being mindful of cellular health.[6][11]
Evaporation Evaporation from culture plates during long-term incubation can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.[12]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[12]
Q4: Are there any formulation strategies I can use to improve the solubility of this compound in my assay?

A4: Yes, several formulation strategies can be employed to enhance the solubility of hydrophobic compounds. These approaches aim to keep the compound dispersed and prevent aggregation in the aqueous environment.

Advanced Solubility Enhancement Techniques:

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[13][14] However, it is crucial to determine the tolerance of your cell line to these solvents.

  • Surfactants: Non-ionic surfactants like Tween® 20 (polysorbate 20) can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[13][15][16] It is essential to run appropriate vehicle controls to ensure the surfactant itself does not affect the assay outcome.[13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[17][18]

Experimental Protocol for Testing Co-solvents and Surfactants:

  • Prepare a concentrated stock of this compound in 100% DMSO.

  • Prepare a series of your assay buffer or media containing different concentrations of the co-solvent (e.g., 0.5%, 1%, 2% ethanol) or surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 20).

  • Add the DMSO stock to each of these solutions to achieve your desired final compound concentration.

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 24 hours at 37°C).

  • Perform a cell viability assay (e.g., MTT, PrestoBlue™) with the buffer/media containing the co-solvents or surfactants alone to determine any cytotoxic effects.

Decision Tree for Addressing Solubility Issues:

G start Compound Precipitates in Assay q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final compound concentration optimized? a1_yes->q2 s1 Reduce DMSO concentration a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a multi-step, slow dilution in warm media used? a2_yes->q3 s2 Determine max soluble concentration a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider formulation strategies a3_yes->q4 s3 Optimize dilution protocol a3_no->s3 s3->q4 s4 Test co-solvents, surfactants, or cyclodextrins q4->s4 end_node Solubility Issue Resolved s4->end_node

Caption: Decision tree for troubleshooting compound precipitation.

By systematically addressing these potential issues, from the initial preparation of the stock solution to the final formulation in your assay, you can overcome the solubility challenges associated with this compound and ensure the generation of reliable and accurate experimental data.

References
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Asadi, M., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • YouTube. (2025, February 21). Solution-making strategies & practical advice. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2023, January 10). How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic.... Retrieved from [Link]

  • National Institutes of Health. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of the Association of Physicians of India. Retrieved from [Link]

  • PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.04%3A_The_Effects_of_pH_on_Solubility]([Link]

Sources

Validation & Comparative

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazolone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Mechanism of Action of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, analgesic, and neuroprotective properties[1]. Within this chemical class, this compound is a synthetic intermediate with potential for the development of new bioactive molecules[2]. While its precise mechanism of action is not yet fully elucidated, the structural similarity to other benzoxazole derivatives that have been identified as potent inhibitors of monoamine oxidase (MAO) provides a strong rationale for investigating this as a primary hypothesis[3].

This guide, intended for researchers in drug discovery and development, provides a comprehensive framework for the validation of this compound's mechanism of action, with a focus on its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is a key enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders[4][5][6].

We will present a series of experimental protocols, from in vitro enzyme kinetics to cell-based assays, to rigorously test this hypothesis. Furthermore, we will compare the potential activity of this compound with established, clinically-approved MAO-B inhibitors, providing a clear pathway for evaluating its therapeutic potential.

The Hypothesized Mechanism of Action: Selective MAO-B Inhibition

Monoamine oxidases are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters. There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity[7]. MAO-B is primarily responsible for the breakdown of dopamine[4]. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which can alleviate the motor symptoms of Parkinson's disease[5][6]. Based on the activity of structurally related benzoxazole derivatives[3], we hypothesize that this compound acts as a selective inhibitor of MAO-B.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation VMAT2 VMAT2 Dopamine->VMAT2 Metabolites Inactive Metabolites MAOB->Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Signal Signal Transduction Dopamine_Receptor->Signal Compound This compound Compound->MAOB Inhibition

Caption: Hypothesized mechanism of action of this compound as a MAO-B inhibitor.

Comparative Landscape: Benchmarking Against Established MAO-B Inhibitors

To ascertain the therapeutic potential of this compound, its inhibitory activity must be compared against well-characterized and clinically relevant alternatives.

CompoundChemical ClassMechanism of ActionSelectivity for MAO-BClinical Use
Selegiline (L-deprenyl) PropargylamineIrreversible MAO-B InhibitorHighParkinson's Disease[6]
Rasagiline PropargylamineIrreversible MAO-B InhibitorHighParkinson's Disease[6]
Safinamide α-aminoamideReversible MAO-B InhibitorHighParkinson's Disease[5]
Moclobemide BenzamideReversible MAO-A InhibitorLow (MAO-A selective)Depression, Social Anxiety[8]

This comparative framework will allow for a nuanced understanding of the potency, selectivity, and mode of inhibition of our test compound. Moclobemide is included as a negative control for MAO-B selectivity.

Experimental Validation Workflow

A multi-step experimental approach is required to validate the hypothesized mechanism of action. This workflow is designed to first confirm target engagement and then to characterize the functional consequences of this engagement in a cellular context.

validation_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Validation Enzyme_Assay MAO-A and MAO-B Inhibition Assay (IC50 Determination) Kinetics_Assay Enzyme Kinetic Studies (Lineweaver-Burk Plot) Enzyme_Assay->Kinetics_Assay Determine Mode of Inhibition Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Viability Determine Non-toxic Concentration Range Reversibility_Assay Reversibility Assay (Dialysis or Rapid Dilution) Kinetics_Assay->Reversibility_Assay Assess Covalent Binding Dopamine_Uptake Dopamine Uptake Assay in SH-SY5Y cells Cell_Viability->Dopamine_Uptake Confirm Functional Effect on Dopamine Levels Western_Blot Western Blot for Tyrosine Hydroxylase Dopamine_Uptake->Western_Blot Assess Long-term Effects on Dopamine Synthesis

Caption: A stepwise workflow for the validation of this compound as a MAO-B inhibitor.

Detailed Experimental Protocols

In Vitro MAO Inhibition Assay

Rationale: This initial screen is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against both MAO-A and MAO-B, thereby establishing its potency and isoform selectivity. A fluorescence-based assay using kynuramine as a substrate is a robust and sensitive method[7].

Protocol:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • This compound and reference compounds (dissolved in DMSO)

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in DMSO. A typical concentration range would be from 1 nM to 100 µM.

    • In each well of the microplate, add 50 µL of potassium phosphate buffer.

    • Add 2 µL of the diluted compound or DMSO (for control wells).

    • Add 20 µL of either MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of kynuramine solution.

    • Measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
This compoundExperimental ValueExperimental ValueCalculated Value
Selegiline~6.0~0.01~600
Rasagiline~4.0~0.005~800
Moclobemide~0.2~20.0~0.01
Enzyme Kinetic Studies

Rationale: To understand how this compound inhibits MAO-B (e.g., competitive, non-competitive, or uncompetitive), Lineweaver-Burk plots will be constructed. This provides critical insight into the inhibitor's interaction with the enzyme's active site[7].

Protocol:

  • Procedure:

    • Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (kynuramine) and the inhibitor.

    • Use a fixed concentration of the inhibitor (e.g., at its IC50 and 2x IC50) and a range of kynuramine concentrations (e.g., 1 µM to 100 µM).

    • Measure the initial reaction velocities for each condition.

    • Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

Cell-Based Dopamine Level Assay

Rationale: To confirm that MAO-B inhibition by this compound has a functional effect in a relevant cellular context, we will measure dopamine levels in a human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

  • Procedure:

    • Treat the cells with varying concentrations of this compound and reference compounds for 24 hours. Ensure the concentrations are below the cytotoxic threshold determined by a cell viability assay.

    • Lyse the cells and collect the supernatant.

    • Measure the dopamine concentration in the cell lysates using a commercially available Dopamine ELISA kit, following the manufacturer's instructions.

    • Normalize the dopamine concentration to the total protein concentration in each sample.

Data Presentation:

Compound (at 10x IC50)Fold Change in Intracellular Dopamine vs. Vehicle
This compoundExperimental Value
SelegilineExpected Increase
RasagilineExpected Increase
Vehicle Control1.0

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validate the hypothesized mechanism of action of this compound as a selective MAO-B inhibitor. By following these experimental protocols and comparing the results to established drugs, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

Positive results from these studies would provide a strong foundation for further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of Parkinson's disease. The benzoxazolone scaffold holds significant promise, and a thorough validation of its mechanism of action is the critical next step in translating this promise into potential therapeutic applications.

References

  • Shaw, M., Petzer, J., & Petzer, A. (2025).
  • Patsnap Synapse. (2024). What are MAO-B inhibitors and how do they work?
  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
  • NHS. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). MAO-B Inhibitors. Santa Cruz Biotechnology Website.
  • Petzer, A., et al. (2023).
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Website.
  • Singh, A., et al. (2023).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one Analogs as Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This guide delves into the structure-activity relationships (SAR) of analogs based on the 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one core, a promising framework for the development of novel antimicrobial and anticancer therapeutics. By examining the impact of specific structural modifications on biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the rational design of next-generation therapeutic agents.

The core structure, this compound, serves as an intermediate in the synthesis of various bioactive molecules, with derivatives showing potential to inhibit enzymes implicated in chronic diseases.[3] The presence of the nitro group, a well-known pharmacophore in antimicrobial agents, and the benzoxazolone nucleus, a privileged structure in drug discovery, makes this class of compounds a fertile ground for SAR studies.[1][4]

Deciphering the Structure-Activity Relationship: Key Insights

While comprehensive SAR studies directly on a wide range of this compound analogs are not extensively documented in single reports, by collating data from closely related benzoxazolone and nitro-containing heterocyclic structures, we can infer key relationships between chemical structure and biological activity.

Antimicrobial Activity: The Impact of Substituents

The antimicrobial potential of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Studies on related 5-nitro- and 6-nitrobenzoxazole derivatives reveal critical insights.[1][5]

The nitro group at the 5- or 6-position is a crucial determinant of activity, a feature common in many nitroimidazole-based antibiotics where the nitro group is reductively activated in microbial cells to form cytotoxic radicals.[4] Modifications at the 2-position of the benzoxazole ring with various sulfanyl-propan-2-one thiosemicarbazone derivatives have yielded compounds with notable antibacterial and antifungal activity.[5][6]

Key Inferences for Antimicrobial SAR:

  • The Nitro Group: Essential for broad-spectrum antimicrobial activity. Its position on the benzene ring can influence potency.

  • Substituents at the 2-position: Introduction of bulky, lipophilic groups containing heteroatoms (S, N) can enhance antimicrobial efficacy. For instance, thiosemicarbazone moieties have shown significant activity.[5]

  • Aromatic Substituents: The presence of substituted aryl rings on side chains can modulate activity. Halogen substitutions (e.g., chloro) on these aryl rings often lead to increased potency.[5]

Anticancer Activity: Targeting Cellular Proliferation

Benzoxazolone derivatives have demonstrated significant potential as anticancer agents, with some analogs acting as potent inhibitors of key signaling pathways involved in cancer progression.[7] For instance, certain benzo[d]oxazol-2(3H)-one derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment.[7]

Key Inferences for Anticancer SAR:

  • N-3 Position Substitutions: Modifications at the N-3 position of the oxazolone ring are critical for modulating anticancer activity. The introduction of various aryl and heterocyclic moieties can lead to potent cytotoxic compounds.

  • Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzoxazolone core can significantly impact cytotoxicity. Electron-withdrawing groups, such as the nitro group, can contribute to the overall anticancer profile.

  • Side Chain Modifications: The length and flexibility of linkers connecting the benzoxazolone core to other cyclic systems can influence binding affinity to target enzymes and receptors.

Comparative Performance Data

The following tables summarize the biological activity of representative benzoxazolone and nitro-containing heterocyclic analogs. It is important to note that these are not direct analogs of this compound but provide a valuable comparative framework.

Table 1: Antimicrobial Activity of Related Benzoxazolone Analogs
Compound IDCore StructureModificationTest OrganismMIC (µg/mL)Reference
5a 6-Nitrobenzoxazole2-sulfanylpropan-2-one N-[(1Z)-(4-chlorophenyl)methylidene]thiosemicarbazoneS. aureus25[5]
5a 6-Nitrobenzoxazole2-sulfanylpropan-2-one N-[(1Z)-(4-chlorophenyl)methylidene]thiosemicarbazoneE. coli50[5]
5b 6-Nitrobenzoxazole2-sulfanylpropan-2-one N-[(1Z)-(4-methylphenyl)methylidene]thiosemicarbazoneS. aureus50[5]
5b 6-Nitrobenzoxazole2-sulfanylpropan-2-one N-[(1Z)-(4-methylphenyl)methylidene]thiosemicarbazoneE. coli100[5]
P4A 5-ChlorobenzoxazolinoneSubstituted with p-aminobenzoic acidS. aureus-[8]
P4B 5-ChlorobenzoxazolinoneSubstituted with sulfanilamideE. coli-[8]

Note: Specific MIC values for P4A and P4B were not provided in the abstract, but the compounds were reported to have good antibacterial activity.[8]

Table 2: Cytotoxicity of Related Benzoxazolone Analogs in Cancer Cell Lines
Compound IDCore StructureModificationCancer Cell LineIC50 (µM)Reference
8g Benzo[d]oxazol-2(3H)-oneTNIK Inhibitor DerivativeHCT116 (Colon)0.050[7]
4a 1,2,3-Triazole3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivativeMCF-7 (Breast)5.25 (µg/mL)[9]
6a 1,2,3-Triazole2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dioneHepG2 (Liver)3.50 (µg/mL)[9]
3a 2-AminobenzamideBenzothiazole and phenylamine moietyA549 (Lung)24.59[10]
3c 2-AminobenzamideBenzothiazole and phenylamine moietyA549 (Lung)29.59[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of antimicrobial and cytotoxic activities of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria with no compound) and a negative control (broth medium only). c. Seal the plate and incubate at 37°C for 16-20 hours.

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[8]

1. Cell Seeding: a. Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. b. Harvest cells in the logarithmic growth phase using Trypsin-EDTA. c. Determine cell concentration and viability. d. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Add various concentrations of the test compound to the appropriate wells. c. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanistic Insights and Experimental Workflows

Signaling Pathways and Mechanisms of Action

The biological activity of this compound analogs can be attributed to several potential mechanisms. The nitro group, particularly in antimicrobial contexts, is often a pro-drug feature.

G cluster_cell Microbial Cell NitroCompound Nitroaromatic Compound Nitroreductase Nitroreductase Enzyme NitroCompound->Nitroreductase Uptake Radical Nitro Radical Anion Nitroreductase->Radical Reduction Damage DNA Damage & Cell Death Radical->Damage Induces

Caption: Proposed activation pathway for nitroaromatic antimicrobial compounds.

In cancer cells, benzoxazolone derivatives can interfere with various signaling pathways crucial for cell survival and proliferation. As demonstrated with TNIK inhibitors, these compounds can bind to the ATP-binding pocket of kinases, disrupting downstream signaling cascades.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TNIK) GrowthFactor->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Activates Benzoxazolone Benzoxazolone Inhibitor Benzoxazolone->Receptor Inhibits Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of a kinase signaling pathway by a benzoxazolone derivative.

Experimental Workflow for Drug Discovery and Evaluation

The process of identifying and characterizing novel bioactive compounds follows a structured workflow, from initial screening to mechanistic studies.

G Synthesis Analog Synthesis & Purification Screening Primary Screening (e.g., MIC, Single-dose cytotoxicity) Synthesis->Screening DoseResponse Dose-Response Assays (IC50/MIC Determination) Screening->DoseResponse SAR Structure-Activity Relationship Analysis DoseResponse->SAR Mechanism Mechanistic Studies (e.g., Enzyme Assays, Western Blot) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the evaluation of novel bioactive compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of new antimicrobial and anticancer agents. The insights gathered from related benzoxazolone and nitro-containing compounds underscore the importance of systematic structural modifications to optimize biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of analogs of this core structure to build a more detailed and predictive SAR model. Such efforts will be instrumental in guiding the design of novel therapeutics with improved potency and selectivity.

References

  • MIC data of antibacterial activity of the synthesized compounds 5 (a-f). ResearchGate. Available at: [Link]

  • Figure 4: MIC data of Antibacterial activity of compound 5 (a-f). ResearchGate. Available at: [Link]

  • Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). Synergy Publishers. Available at: [Link]

  • Antibacterial activity of the compounds: MIC's in mg/mL. ResearchGate. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Acta Poloniae Pharmaceutica. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. ResearchGate. Available at: [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Eco-Vector Journals Portal. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. ResearchGate. Available at: [Link]

  • Nitroimidazolyl Hydrazones Are Better Amoebicides Than Their Cyclized 1,3,4-oxadiazoline Analogues: In Vitro Studies and Lipophilic Efficiency Analysis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site. ResearchGate. Available at: [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology. Available at: [Link]

  • IC50 values of some of the representative compounds. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxicity (IC50) of 3a-d, 5a-d, 8a-b, 10a-b. ResearchGate. Available at: [Link]

  • In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven workflow for confirming the identity of a target molecule, using the pharmaceutically relevant scaffold, 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one (MW: 194.14 g/mol ), as our case study.[1] We will move beyond simply listing techniques and instead build a logical, self-validating system of inquiry. The core principle is that no single analysis is sufficient. Instead, we seek orthogonal data—independent analytical results that converge on a single, unequivocal structural assignment.[2][3]

Our investigation will follow a logical progression, starting with low-resolution confirmation of mass and progressing to a high-resolution map of the complete molecular architecture.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of a molecular structure is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and their collective data provides the comprehensive proof required for publication and further development.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Functional Group Analysis cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Phase 4: Final Confirmation start Synthesized Product (Hypothesized Structure) ms Mass Spectrometry (MS) 'Is the mass correct?' start->ms Provides Molecular Weight ir Infrared (IR) Spectroscopy 'Are the key functional groups present?' ms->ir Confirms expected building blocks h_nmr ¹H NMR Spectroscopy 'What is the proton environment and connectivity?' ir->h_nmr Supports functional group assignments c_nmr ¹³C NMR Spectroscopy 'What is the carbon backbone?' h_nmr->c_nmr Provides complementary skeletal data final Confirmed Identity: This compound c_nmr->final Unambiguous structural proof G img

Figure 2. Structure of this compound with protons labeled.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton LabelPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Ha ~8.2 - 8.4d (doublet)~2.51HDeshielded by adjacent NO₂ group and ortho to carbonyl oxygen. Small meta coupling to Hc.
Hb ~8.0 - 8.2dd (doublet of doublets)ortho J ≈ 9.0, meta J ≈ 2.51HDeshielded by NO₂ group. Coupled to both Ha (meta) and Hc (ortho).
Hc ~7.6 - 7.8d (doublet)~9.01HLeast deshielded aromatic proton. Coupled ortho to Hb.
Hd (CH₃) ~3.5 - 3.7s (singlet)N/A3HMethyl group attached to nitrogen, appearing as a sharp singlet.

Causality Behind Solvent Choice: DMSO-d₆ is often chosen for its excellent dissolving power for a wide range of organic compounds. Alternatively, CDCl₃ could be used, though shifts may vary slightly. [4]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their chemical environment. For our target molecule, we expect to see 8 distinct carbon signals.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon TypePredicted Shift (δ, ppm)Rationale
C=O (Carbamate) ~153 - 156Carbonyl carbons are highly deshielded.
Aromatic C-NO₂ ~143 - 146Quaternary carbon attached to the electron-withdrawing nitro group.
Aromatic C-O ~140 - 143Quaternary carbon attached to the ring oxygen.
Aromatic C-N ~133 - 136Quaternary carbon attached to the ring nitrogen.
Aromatic C-H ~108 - 125Three distinct signals for the protonated aromatic carbons.
N-CH₃ ~28 - 32Aliphatic carbon attached to nitrogen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. [2]2. Instrument Tuning: Place the sample in the spectrometer and allow it to equilibrate to the probe temperature. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the Free Induction Decay (FID) using standard pulse programs. For ¹³C, a longer acquisition time with proton decoupling is necessary.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the FID to generate the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The identity of synthesized this compound cannot be confirmed by a single technique. It is the powerful, self-validating convergence of orthogonal data that provides the necessary scientific rigor.

  • Mass Spectrometry confirms the compound has the correct molecular weight (m/z 195.15 for [M+H]⁺).

  • IR Spectroscopy confirms the presence of the critical functional groups: the carbamate C=O (~1770 cm⁻¹) and the aromatic NO₂ group (~1540 cm⁻¹ and ~1360 cm⁻¹).

  • NMR Spectroscopy provides the definitive structural map, showing the specific arrangement of three aromatic protons and a singlet for the N-methyl group in ¹H NMR, and the expected eight distinct signals in the ¹³C NMR spectrum.

When the experimental data from each of these analyses align perfectly with the predicted values for the target structure, the researcher can have the highest degree of confidence in the compound's identity, ensuring the integrity of all subsequent research.

References

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • BenchChem. (2025). Confirming Product Structure After Multi-Step Synthesis: A Comparative Guide to Analytical Techniques.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Ajel. (2024). Characterization of synthesized compounds: Significance and symbolism.
  • Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information.
  • MySkinRecipes. (n.d.). This compound.
  • Nefisath, P. T., et al. (2025). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Institutes of Health.
  • ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one.
  • Acta Chimica Slovenica. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.

Sources

A Comparative Guide to Cross-Reactivity Profiling of Covalent Inhibitors: A Case Study with Benzo[d]oxazol-2(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of covalent inhibitors, using the 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one scaffold as a representative case. For drug development professionals, ensuring the selectivity of a targeted covalent inhibitor (TCI) is paramount to mitigating off-target toxicity and achieving a desirable therapeutic window.[1] This document details the mechanistic rationale, comparative experimental workflows, and data interpretation strategies essential for robust selectivity profiling.

The Benzo[d]oxazol-2(3H)-one Scaffold: A Privileged Structure for Covalent Inhibition

The benzo[d]oxazol-2(3H)-one core is a versatile scaffold found in a variety of bioactive molecules, including inhibitors of targets like TNIK kinase.[2] Its structure is particularly amenable to functioning as a "warhead" for covalent inhibition, especially against enzymes with a nucleophilic residue in their active site, such as the vast serine hydrolase superfamily.[3]

Proposed Mechanism of Action: Covalent Carbamylation

For a hypothetical inhibitor like this compound targeting a serine hydrolase (e.g., Fatty Acid Amide Hydrolase, FAAH), the mechanism of inhibition is presumed to be covalent carbamylation.[4][5] This two-step process involves:

  • Reversible Binding: The inhibitor first docks non-covalently into the enzyme's active site.

  • Covalent Modification: The catalytic serine residue (Ser241 in FAAH) performs a nucleophilic attack on the carbonyl carbon of the oxazolone ring.[5][6] This attack leads to the opening of the heterocyclic ring and the formation of a stable, irreversible carbamate bond with the serine, effectively inactivating the enzyme. The nitro-substitution on the benzoxazolone ring may influence the electrophilicity of the carbonyl group, thereby modulating the inhibitor's reactivity and selectivity.

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme Enzyme Active Site (with Nucleophilic Ser-OH) Complex Reversible E-I Complex Enzyme->Complex Inhibitor Inhibitor (Benzoxazolone Scaffold) Inhibitor->Complex Attack Nucleophilic Attack (Ser-OH on Carbonyl) Complex->Attack Proximity & Orientation Covalent_Complex Irreversible Covalent Complex (Carbamylated Enzyme) Attack->Covalent_Complex Ring Opening

Caption: Proposed mechanism of covalent enzyme inactivation.

The Selectivity Challenge: Navigating the Serine Hydrolase Superfamily

The primary challenge in developing covalent inhibitors for serine hydrolases is achieving high selectivity. This superfamily is one of the largest in mammals, with over 200 members that share a conserved catalytic triad and high active site homology. This structural similarity creates a significant risk of off-target inhibition, where a drug candidate designed for one enzyme inadvertently inactivates other, functionally distinct serine hydrolases, potentially leading to toxicity.[1] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a characterization step but a critical, self-validating system to ensure the inhibitor's safety and efficacy.

Comparative Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. The two primary methods, Activity-Based Protein Profiling (ABPP) and in vitro panel screening, offer complementary insights.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that enables the assessment of enzyme activity directly within a complex biological system, such as a cell lysate or even in living cells.[7][8] It utilizes broad-spectrum activity-based probes (ABPs) that covalently label the active sites of an entire enzyme family.[7]

In the competitive ABPP format, a proteome is pre-incubated with the test inhibitor before the addition of a broad-spectrum ABP (e.g., a fluorophosphonate probe for serine hydrolases).[9]

  • Principle: If the inhibitor binds to a target enzyme, it will block the subsequent labeling of that enzyme by the ABP.

  • Readout: The reduction in probe labeling, typically quantified by gel electrophoresis or mass spectrometry, reveals the inhibitor's targets and their relative potencies across the proteome.[10][11]

  • Advantage: This method provides a global view of selectivity in a native environment, capturing interactions with dozens of enzymes simultaneously and identifying unanticipated off-targets.[12]

In Vitro Panel Screening

This is a more traditional approach where the inhibitor is tested against a panel of individually purified, recombinant enzymes.

  • Principle: Standard enzymatic assays are used to measure the inhibitor's potency (e.g., IC₅₀, kᵢₙₐ꜀ₜ/Kᵢ) against its intended target and a selection of related off-targets.[13]

  • Readout: A quantitative measure of potency against each specific enzyme.

  • Advantage: Provides precise kinetic data (kᵢₙₐ꜀ₜ/Kᵢ) that is difficult to obtain from ABPP.[13][14] It is highly reproducible and allows for direct comparison of inhibitor potencies.

  • Limitation: The scope is limited to the enzymes included in the panel, potentially missing novel or unexpected off-targets.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in a clear, tabular format to facilitate direct comparison. This allows researchers to quickly assess the selectivity profile of a lead compound against alternatives.

Table 1: Hypothetical Cross-Reactivity Data for Serine Hydrolase Inhibitors

CompoundPrimary Target: FAAH (IC₅₀, nM)Off-Target: hCES1A (IC₅₀, nM)Off-Target: hCES2A (IC₅₀, nM)Off-Target: AChE (IC₅₀, nM)Selectivity Ratio (hCES1A/FAAH)
Lead Compound (Hypothetical) 15>10,0002,500>10,000>667
Alternative 1 505001,200>10,00010
Alternative 2 120>10,0008,0009,500>83

Data are hypothetical and for illustrative purposes only. A higher selectivity ratio indicates greater specificity for the primary target.

Detailed Experimental Protocol: Competitive ABPP Workflow

This protocol outlines a standard competitive ABPP experiment to profile an inhibitor against the serine hydrolase family in a cell lysate.

Methodology
  • Proteome Preparation:

    • Rationale: To obtain a source of native enzymes in their correct conformational and functional state.

    • Steps:

      • Harvest cultured cells (e.g., HEK293T) and wash twice with cold PBS.

      • Lyse cells in lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) via sonication on ice.

      • Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C to pellet membranes and insoluble components.

      • Collect the supernatant (soluble proteome) and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 1 mg/mL.

  • Competitive Inhibition:

    • Rationale: To allow the test inhibitor to bind to its potential targets before introducing the broad-spectrum probe.

    • Steps:

      • Aliquot 50 µL of the normalized proteome into microcentrifuge tubes.

      • Add 1 µL of the test inhibitor (e.g., this compound dissolved in DMSO) at various final concentrations (e.g., 10 µM down to 1 nM). For the vehicle control, add 1 µL of pure DMSO.

      • Incubate for 30 minutes at 37°C with gentle agitation.

  • Activity-Based Probe Labeling:

    • Rationale: To covalently label the active sites of serine hydrolases that were not blocked by the inhibitor.

    • Steps:

      • Add 1 µL of a serine hydrolase-directed ABP, such as a fluorophosphonate probe with a reporter tag (e.g., FP-Rhodamine), to a final concentration of 1 µM.

      • Incubate for an additional 30 minutes at 37°C.

  • Sample Preparation and Analysis:

    • Rationale: To separate the labeled proteins by size and visualize their fluorescence, allowing for quantification of probe labeling.

    • Steps:

      • Quench the labeling reaction by adding 20 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

      • Resolve 20 µg of protein per lane on a 12% SDS-PAGE gel.

      • After electrophoresis, scan the gel using a fluorescence scanner (e.g., at 532 nm excitation / 580 nm emission for rhodamine).

      • Quantify the fluorescence intensity of each band corresponding to a probe-labeled enzyme. A decrease in band intensity in the inhibitor-treated lanes compared to the DMSO control indicates target engagement.

Caption: Workflow for competitive activity-based protein profiling.

Conclusion

The development of selective covalent inhibitors requires a rigorous, multi-faceted approach to cross-reactivity profiling. While the benzo[d]oxazol-2(3H)-one scaffold represents a promising starting point for generating potent covalent modifiers, its ultimate therapeutic potential hinges on demonstrating high specificity for its intended target. By combining global profiling methods like competitive ABPP with precise in vitro panel screening, researchers can build a comprehensive and trustworthy selectivity profile, guiding medicinal chemistry efforts and paving the way for safer, more effective targeted therapies.

References

  • Ge, J., et al. (2025). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Signal Transduction and Targeted Therapy.
  • Lentz, C. S., et al. (2022). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. Cell Chemical Biology.
  • Enamine. (n.d.). Serine-Focused Covalent Library. EnamineStore.
  • Palo, M., & Am Ende, C. W. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
  • Ge, J., et al. (2025). Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity. Acta Pharmaceutica Sinica B.
  • Ghotbi, Y., et al. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.
  • ResearchGate. (n.d.). The in situ proteomic reactivity of covalent kinase inhibitors is altered by modification of the Michael acceptor. ResearchGate.
  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex.
  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters.
  • Fang, H., et al. (n.d.). Activity-based protein profiling: A graphical review. Journal of Proteomics.
  • MedChemExpress. (n.d.). FAAH Inhibitors. MedChemExpress.
  • Boger, D. L. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry.
  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology.
  • Cravatt, B. F., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology.
  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters.

Sources

A Comparative Benchmarking Guide: Evaluating 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one Against Known Monoamine Oxidase A (MAO-A) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative benchmarking of a novel compound, 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one, against established inhibitors of Monoamine Oxidase A (MAO-A). While the direct biological target of this compound is not extensively documented, its structural motifs are suggestive of potential activity against monoamine oxidases. This document outlines the scientific rationale for this hypothesis, profiles the test compound alongside well-characterized reversible and irreversible MAO-A inhibitors—Moclobemide and Clorgyline—and presents a detailed, industry-standard protocol for determining and comparing inhibitory potency using a luminescent-based assay. The objective is to equip researchers in drug discovery and pharmacology with the necessary tools to rigorously evaluate this and similar compounds.

Introduction: Monoamine Oxidase A as a Therapeutic Target

Monoamine oxidases (MAO) are a family of flavin-containing enzymes bound to the outer membrane of mitochondria that are critical for the metabolism of monoamines.[1] These enzymes exist in two isoforms, MAO-A and MAO-B, which possess distinct substrate specificities and inhibitor sensitivities.[2]

  • MAO-A preferentially metabolizes key neurotransmitters such as serotonin and norepinephrine.[2][3]

  • MAO-B primarily acts on dopamine and phenylethylamine.[2]

Due to their central role in regulating neurotransmitter levels, MAOs are significant drug targets for a range of neurological and psychiatric disorders.[4] Inhibition of MAO-A leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, which is the mechanism of action for a class of antidepressants known as Monoamine Oxidase Inhibitors (MAOIs).[3][5] MAOIs are effective in treating major depressive disorder, particularly treatment-resistant depression, as well as panic and social anxiety disorders.[4][5]

The development of new MAOIs requires rigorous characterization and benchmarking against existing standards to determine their potency, selectivity, and mechanism of action (e.g., reversible vs. irreversible).

Signaling Pathway Context: The Role of MAO-A

The diagram below illustrates the canonical role of MAO-A in a serotonergic neuron, providing context for the therapeutic strategy of its inhibition.

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin Serotonin (5-HT) tryptophan->serotonin Synthesis vesicle Vesicular Storage (VMAT2) serotonin->vesicle Packaging maoa MAO-A serotonin->maoa Cytosolic Pool serotonin_synapse 5-HT vesicle->serotonin_synapse Release metabolite 5-HIAA (Inactive Metabolite) maoa->metabolite Oxidative Deamination reuptake SERT (Reuptake Transporter) reuptake->serotonin Recycling serotonin_synapse->reuptake Reuptake receptor 5-HT Receptors serotonin_synapse->receptor signal Signal Transduction receptor->signal

Caption: Role of MAO-A in a serotonergic neuron.

Compound Profiles for Benchmarking

A robust comparison requires well-characterized benchmark compounds. We have selected Moclobemide and Clorgyline to represent reversible and irreversible MAO-A inhibitors, respectively.

CompoundStructureClassMechanism of ActionKey Characteristics
This compound Test CompoundHypothesized: MAO-A Inhibitor. The benzo[d]oxazol-2(3H)-one core is found in various bioactive molecules.[6][7]Potency, selectivity, and mechanism (reversible/irreversible) are to be determined through the described experimental protocols.
Moclobemide BenchmarkReversible Inhibitor of MAO-A (RIMA)A clinically used antidepressant that allows for regulated enzyme activity as drug concentration changes.[8] It has a significantly reduced risk of the "cheese effect" compared to irreversible inhibitors.[2]
Clorgyline BenchmarkIrreversible, Selective Inhibitor of MAO-AForms a covalent adduct with the FAD cofactor of the enzyme, leading to permanent inactivation.[2] It is a standard reference inhibitor used in research to differentiate between MAO isoforms.[9]

Experimental Design: In Vitro Potency Determination

The cornerstone of this benchmarking guide is the determination of the half-maximal inhibitory concentration (IC50) for each compound against recombinant human MAO-A. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Causality Behind Experimental Choices:
  • Assay Platform: We will use the Promega MAO-Glo™ Assay. This is a luminescent, homogeneous "add-and-read" assay, chosen for its high sensitivity (over 100 times more sensitive than fluorescent methods), low susceptibility to compound interference, and suitability for high-throughput screening.[10][11]

  • Enzyme Source: Recombinant human MAO-A is used to ensure a pure, consistent source of the enzyme, eliminating confounding variables from other cellular components.

  • Controls:

    • Positive Control: Clorgyline, a known potent MAO-A inhibitor, will be run in every assay to validate protocol execution and establish a reference point for maximum inhibition.[12]

    • Negative Control (Vehicle): DMSO-only wells are used to define 100% enzyme activity.[12]

    • No-Enzyme Control: Wells without the MAO enzyme are included to measure background signal.[12]

Benchmarking Workflow Diagram

The following diagram outlines the logical flow of the experimental process from compound preparation to data analysis.

workflow prep Step 1: Compound Preparation - Test Compound (Serial Dilution) - Benchmarks (Serial Dilution) - Controls (DMSO) plate Step 2: Assay Plate Setup (96-well white plate) Add compounds and controls prep->plate reagents Step 3: Add MAO Substrate & Recombinant MAO-A Enzyme plate->reagents incubate1 Step 4: MAO Reaction Incubate for 60 min at room temperature reagents->incubate1 detect Step 5: Add Luciferin Detection Reagent (Stops reaction & initiates luminescence) incubate1->detect incubate2 Step 6: Signal Stabilization Incubate for 20 min at room temperature detect->incubate2 read Step 7: Measure Luminescence (Plate-reading luminometer) incubate2->read analyze Step 8: Data Analysis - Normalize to Controls - Nonlinear Regression - Calculate IC50 Values read->analyze

Caption: Experimental workflow for MAO-A inhibitor IC50 determination.

Detailed Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from the manufacturer's technical bulletin and standard laboratory procedures.[12][13][14]

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1402 or similar)

  • Recombinant Human MAO-A Enzyme (Promega, Cat. No. V1452 or similar)

  • Test Compound: this compound

  • Benchmark Inhibitors: Moclobemide, Clorgyline

  • DMSO (ACS Grade)

  • Solid white, flat-bottom 96-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and benchmark inhibitors in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to create a range of concentrations. This will ultimately result in final assay concentrations typically spanning from low nanomolar to high micromolar.

  • Reagent Preparation:

    • Thaw all kit components on ice.

    • Prepare the MAO Substrate by diluting it 1:50 with the provided MAO-A Reaction Buffer.[12]

    • Prepare the MAO-A enzyme solution by diluting the recombinant enzyme in the MAO-A Reaction Buffer to the desired working concentration (refer to enzyme data sheet for optimal concentration).

    • Reconstitute the Luciferin Detection Reagent according to the kit instructions.

  • Assay Execution:

    • Add 25 µL of the diluted MAO Substrate/Buffer mix to each well of the 96-well plate.

    • Add 0.5 µL of the serially diluted compounds, benchmarks, or DMSO vehicle control to the appropriate wells in duplicate.[12]

    • To initiate the enzymatic reaction, add 25 µL of the diluted MAO-A enzyme solution to all wells except the "no-enzyme" background controls.

    • Mix the plate briefly on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.[12][14]

  • Signal Generation and Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This step stops the MAO reaction and initiates the stable, glow-type luminescent signal.[13][14]

    • Mix the plate briefly on a plate shaker, protecting it from light.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[12][14]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Expected Results

Data Normalization:

  • Subtract the average background signal (from "no-enzyme" wells) from all other measurements.

  • Set the average signal from the DMSO vehicle control wells as 100% activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

IC50 Calculation:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (variable slope, four-parameter sigmoidal dose-response curve).[12]

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Comparative Data Summary (Illustrative):

The table below illustrates how the final data should be presented for a clear comparison. Note: These are hypothetical values for illustrative purposes.

CompoundIC50 (nM) vs. MAO-AReversibilityPredicted Potency Rank
Clorgyline 1.5Irreversible1
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Moclobemide 250Reversible2

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally validated pathway for benchmarking this compound. By comparing its in vitro inhibitory activity against both reversible (Moclobemide) and irreversible (Clorgyline) standard inhibitors, researchers can accurately determine its potency and gain initial insights into its mechanism.

Successful confirmation of MAO-A inhibition would warrant further investigation, including:

  • Selectivity Profiling: Running an identical assay with MAO-B to determine the selectivity index (IC50 MAO-B / IC50 MAO-A).

  • Reversibility Assays: Performing dialysis or dilution experiments to determine if the inhibition is reversible or irreversible.

  • In Vivo Studies: Advancing promising candidates to animal models of depression or anxiety to assess therapeutic efficacy and safety.

By following this structured approach, research teams can generate the high-quality, comparative data necessary for informed decision-making in the drug discovery pipeline.

References

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • What to know about monoamine oxidase inhibitors (MAOIs). Medical News Today. [Link]

  • MAO Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. Talkiatry. [Link]

  • This compound. MySkinRecipes. [Link]

  • MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

  • What MAO inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]

  • Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Pharmaceutical Chemistry Journal, 55. [Link]

  • Wieczorek, P. P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 737–751. [Link]

  • Schulz, M., et al. (2017). 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one-A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis. Communicative & Integrative Biology, 10(3), e1302633. [Link]

  • Follis, A. V., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][5][13][14]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(10), 1080–1085. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Nitroaromatic Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Models, Featuring a Case Study on Novel Nitroaromatic Compounds

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern drug discovery, yet the ultimate test of efficacy and safety lies in the complex biological milieu of an in vivo model. This guide provides an in-depth comparison of the in vitro and in vivo activities of a series of synthesized nitroaromatic compounds, using a key study as a representative example to illustrate the critical transition from benchtop to preclinical evaluation. While our focus is on the broader class of nitroaromatic compounds, the principles discussed are highly relevant to the development of specific derivatives such as those of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one.

The Rationale for a Staged Approach: From In Vitro Screening to In Vivo Validation

The drug discovery pipeline is designed as a funnel, with a large number of compounds entering the initial screening phases and only a select few progressing to preclinical and clinical trials. This staged approach is essential for managing resources and mitigating the risks associated with drug development.

  • In Vitro Screening: This initial phase allows for the high-throughput screening of numerous compounds against specific cellular targets or whole cells. It is a cost-effective and rapid method to identify "hits" with desired biological activity. However, the controlled environment of an in vitro assay does not account for the pharmacokinetic and pharmacodynamic complexities of a living organism.

  • In Vivo Validation: Animal models provide a more physiologically relevant system to evaluate the efficacy, toxicity, and pharmacokinetic profile of a lead compound. In vivo studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for determining its therapeutic window.

The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation in anticancer drug discovery.

DrugDiscoveryWorkflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CompoundLibrary Compound Library HTS High-Throughput Screening (e.g., Cell Viability Assays) CompoundLibrary->HTS Initial Screen HitIdentification Hit Identification HTS->HitIdentification Identify Active Compounds LeadOptimization Lead Optimization (SAR) HitIdentification->LeadOptimization Structure-Activity Relationship Studies AnimalModel Animal Model Selection (e.g., Xenograft) LeadOptimization->AnimalModel Transition to Preclinical Testing EfficacyStudies Efficacy Studies (e.g., Tumor Growth Inhibition) AnimalModel->EfficacyStudies ToxicityStudies Toxicity & PK/PD Studies EfficacyStudies->ToxicityStudies PreclinicalCandidate Preclinical Candidate Selection ToxicityStudies->PreclinicalCandidate

Caption: A simplified workflow for anticancer drug discovery, highlighting the transition from in vitro to in vivo studies.

Case Study: In Vitro vs. In Vivo Antitumor Activity of Novel Nitroaromatic Compounds

A study by Lopes et al. (2015) provides an excellent case study for comparing the in vitro and in vivo anticancer activity of a series of synthesized nitroaromatic compounds.[1][2] This study exemplifies the process of identifying promising candidates from a larger pool and validating their efficacy in a more complex biological system.

In Vitro Antiproliferative Activity

The initial screening of twenty-seven nitroaromatic compounds was performed against three human cancer cell lines: HL-60 (leukemia), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).[1] The half-maximal inhibitory concentration (IC50) was determined for the most active compounds.

CompoundHL-60 IC50 (µM)Jurkat IC50 (µM)MCF-7 IC50 (µM)
3 2.0 ± 0.21.8 ± 0.12.2 ± 0.2
24 8.3 ± 0.56.5 ± 0.47.9 ± 0.6
Doxorubicin0.04 ± 0.0030.05 ± 0.0040.2 ± 0.01
Data adapted from Lopes et al. (2015).[1][2]

From these in vitro results, compounds 3 and 24 were selected for further in vivo evaluation based on their potent antiproliferative activity across multiple cell lines.[1]

In Vivo Antitumor Efficacy

The in vivo antitumor activity of compounds 3 and 24 was evaluated in a murine model bearing Ehrlich solid tumors.[2] The compounds were administered intratumorally, and the tumor weight was measured at the end of the treatment period.

Treatment GroupDoseMean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Control (Vehicle)-1.8 ± 0.15-
Compound 3 30 mg/kg0.9 ± 0.1150
Compound 24 30 mg/kg1.1 ± 0.1339
p < 0.05 compared to the control group. Data adapted from Lopes et al. (2015).[2]

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The results from the case study demonstrate a positive correlation between the in vitro and in vivo findings. The compounds that exhibited high potency in cell-based assays also showed significant tumor growth inhibition in the animal model. However, it is important to note that the in vivo efficacy is not solely dependent on the in vitro potency. Several factors can influence the translation of in vitro results to in vivo outcomes:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound can significantly impact its concentration and duration of action at the tumor site. A compound with excellent in vitro activity may have poor bioavailability or be rapidly metabolized, leading to diminished in vivo efficacy.[3]

  • Pharmacodynamics (PD): The interaction of the drug with its target in the complex biological environment of a tumor can differ from that in a simplified in vitro system. Factors such as tumor microenvironment, drug penetration into the tumor tissue, and the development of resistance can all modulate the in vivo response.[3]

  • Toxicity: A compound may exhibit acceptable toxicity in vitro but cause unforeseen adverse effects in vivo, limiting the achievable therapeutic dose.

The following diagram illustrates the key factors influencing the in vitro-in vivo correlation.

IVIVC_Factors cluster_invitro In Vitro Activity cluster_invivo In Vivo Efficacy cluster_bridge Translational Factors Invitro_Potency Potency (IC50/MIC) PK Pharmacokinetics (ADME) Invitro_Potency->PK influences PD Pharmacodynamics (Target Engagement) Invitro_Potency->PD influences Invivo_Efficacy Therapeutic Outcome PK->Invivo_Efficacy determines PD->Invivo_Efficacy determines Toxicity Toxicity Toxicity->Invivo_Efficacy limits

Caption: Key factors that bridge the gap between in vitro potency and in vivo efficacy.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following are representative protocols for the types of experiments described in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy in a Murine Xenograft Model

Principle: This model involves the subcutaneous implantation of human tumor cells into immunocompromised mice to evaluate the in vivo efficacy of an anticancer agent.

Protocol:

  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., MCF-7) and implant 1 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control via the desired route (e.g., oral, intravenous, intratumoral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the percentage of tumor growth inhibition.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a critical hurdle in drug discovery. While in vitro assays provide essential initial data on the biological activity of a compound, they are not a substitute for in vivo testing. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of a drug candidate is paramount for predicting its clinical potential. The case study of nitroaromatic anticancer agents highlights the importance of a systematic and data-driven approach to advancing lead compounds from the benchtop to preclinical development. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can increase the likelihood of identifying novel therapeutics with real-world clinical impact.

References

  • Lopes, M. S., Sena, C. F. de A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]

  • (Reference placeholder for general principles of in vitro-in vivo correl
  • (Reference placeholder for animal models in pharmacology)
  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Singh, M., & Shah, J. (2012). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Journal of pharmaceutical sciences, 101(7), 2465–2477. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of compounds such as 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is not merely a regulatory hurdle, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this nitroaromatic compound, grounded in established safety principles and field-proven practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 101084-60-0) was not publicly available at the time of this writing. The following procedures are based on the general hazards associated with nitroaromatic compounds and best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the supplier's SDS upon acquisition of the chemical.

Hazard Assessment: Understanding the "Why" Behind the "How"

This compound belongs to the family of aromatic nitro compounds. The primary hazards associated with this class of chemicals stem from their potential toxicity and reactivity.

Toxicological Profile: Aromatic nitro compounds are known to be harmful if swallowed, and in some cases, can be absorbed through the skin. A significant systemic effect of many aromatic nitro compounds is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This leads to symptoms such as headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias and spasms. Therefore, minimizing exposure is paramount.

Reactivity: While this specific compound is not classified as an explosive, nitro compounds as a class can be energetic. Some nitroaromatics can form explosive mixtures with strong oxidizing agents or when subjected to heat and shock.[1] It is crucial to prevent contact with incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.[2] All handling should occur within a certified chemical fume hood to minimize inhalation exposure.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes and dust.
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation during weighing or transfer.
Hand Protection Chemical-resistant glovesNitrile gloves are generally suitable for incidental contact. Always inspect gloves for integrity before use and change them immediately if contaminated.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the solid compound outside of a fume hood, or if dust generation is unavoidable.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and methodical response is critical to mitigate exposure and prevent further contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]

  • Secure the Area: Restrict access to the spill area. If the compound is a solid, avoid creating dust.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble as detailed in the table above.

  • Contain the Spill: For solid spills, gently cover the material with a plastic sheet to prevent dust from becoming airborne. For solutions, use an inert absorbent material like sand, vermiculite, or a universal chemical absorbent to dike the spill.[3][4] Do not use combustible materials like paper towels for initial containment.

  • Collect the Spilled Material: Carefully sweep or scoop the solid material or the absorbent containing the liquid into a designated, leak-proof hazardous waste container.[3][4]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.[3]

Waste Collection and Segregation: The Foundation of Proper Disposal

Proper segregation and storage of chemical waste are crucial to prevent hazardous reactions and ensure safe disposal.

Waste Collection Workflow:

G A Waste Ready for Disposal B Contact Institutional EHS Office A->B C Provide Waste Details: - Chemical Name - Quantity - Container Type B->C D Schedule Pickup C->D E EHS Collects Waste D->E F Transport to Licensed Waste Disposal Facility E->F G High-Temperature Incineration F->G H Final Disposition G->H

Sources

Personal protective equipment for handling 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one (CAS No. 101084-60-0). The procedural recommendations herein are rooted in established best practices for managing nitroaromatic compounds and are designed to ensure the safety of laboratory personnel and the integrity of the research environment. Adherence to these guidelines is paramount for minimizing risk and fostering a culture of safety.

Hazard Identification and Risk Assessment

The primary risks associated with handling this compound include:

  • Inhalation: Dust or aerosols may cause respiratory tract irritation.[3][4]

  • Dermal Contact: May cause skin irritation or allergic reactions upon prolonged or repeated contact.

  • Ocular Contact: The compound is likely to be an irritant to the eyes.[1][2][3][4]

  • Ingestion: May be harmful if swallowed.[5][6]

Given these potential hazards, all handling of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for any procedure involving this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required at all times.[7][8]
Face ShieldTo be worn over safety goggles when there is a heightened risk of splashing or explosion.[7][8]
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals.[7][8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[1][7]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat, particularly when handling larger quantities.[7]
Respiratory Protection Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[7]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7]

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly before commencing any work.

  • Designated Area: Demarcate a specific area within the fume hood for the experiment to contain any potential spills.

  • Pre-Experiment Checklist: Have all necessary equipment, reagents, and waste containers prepared and readily accessible within the fume hood to minimize the duration of handling.

Step-by-Step Handling Protocol
  • Weighing and Transfer:

    • Don the appropriate PPE as outlined in the table above.

    • Tare a suitable container on a balance inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound.

    • Use a spatula or other appropriate tool for the transfer, minimizing the generation of dust.

    • Close the container securely after weighing.

  • Experimental Procedure:

    • Perform all subsequent steps of the experiment within the designated area of the fume hood.

    • Keep the sash of the fume hood at the lowest possible height while actively working.

    • Continuously monitor the reaction for any unforeseen changes.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Properly label and store any resulting products or mixtures.

    • Doff PPE in the correct order to prevent cross-contamination.

PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Nitrile Gloves (Inner) don1->don2 don3 Safety Goggles don2->don3 don4 Face Shield don3->don4 don5 Nitrile Gloves (Outer) don4->don5 doff1 Nitrile Gloves (Outer) doff2 Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Safety Goggles doff3->doff4 doff5 Nitrile Gloves (Inner) doff4->doff5 exit_lab Exit Lab doff5->exit_lab start Start enter_lab Enter Lab start->enter_lab enter_lab->don1 finish Finish exit_lab->finish

Caption: PPE Donning and Doffing Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[7] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated satellite accumulation area until it is collected by EHS personnel.

  • Consult EHS: Always consult with your institution's EHS office for specific guidance on the disposal of this chemical and its associated waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and EHS office immediately.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials in a labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
  • Akzo Nobel Coatings Ltd. (n.d.). Safety Data Sheet INTERZONE 954 PART B.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Methyl 3,5-dinitrobenzoate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Methyl-4-nitrobenzoic acid.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 3-nitrobenzoate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%.
  • Angene Chemical. (2024, December 27). Safety Data Sheet - Benzo[d]oxazole-5-carbaldehyde.
  • Angene Chemical. (2024, November 14). Safety Data Sheet - 6-Nitrobenzothiazole.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。